RuBi GABA trimethylphosphine
描述
属性
分子式 |
C27H33N5O2PRu.PF6.NaPF6 |
|---|---|
分子量 |
904.56 |
SMILES |
NCCCC([O-])=O.CP(C)C.C1(C2=CC=CC=N2)=CC=CC=N1.C3(C4=CC=CC=N4)=CC=CC=N3.[Cl-].[Ru+2] |
同义词 |
RuBi-GABA-PMe3 |
产品来源 |
United States |
Foundational & Exploratory
RuBi-GABA Trimethylphosphine: A Technical Guide to a Photoactivatable Inhibitory Neurotransmitter
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Control of Neural Inhibition with Light
In the intricate landscape of neuroscience research, the ability to manipulate neural activity with high spatiotemporal precision is paramount. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system, playing a crucial role in regulating neuronal excitability.[1] The precise control of GABAergic signaling is essential for understanding its role in both normal brain function and in pathological conditions such as epilepsy and anxiety disorders.[1] Photochemical tools, particularly "caged" compounds, have emerged as powerful assets for achieving this control. RuBi-GABA trimethylphosphine is a second-generation caged GABA compound that offers significant advantages over traditional ultraviolet (UV)-sensitive probes. This guide provides an in-depth technical overview of its chemical properties, mechanism of action, synthesis, and application.
Chemical Properties and Structure of RuBi-GABA Trimethylphosphine
RuBi-GABA trimethylphosphine is a ruthenium-based coordination complex designed for the photo-initiated release of GABA. It is a modified version of the original RuBi-GABA, featuring a trimethylphosphine (PMe₃) ligand.[2] This modification influences the compound's electronic properties and, consequently, its photochemical behavior.
The core of the molecule consists of a central ruthenium (Ru) atom coordinated to two 2,2'-bipyridine ligands, one trimethylphosphine ligand, and one molecule of GABA. The GABA molecule is coordinated to the ruthenium center through its amino group, rendering it biologically inactive. This "caged" configuration is stable in the dark, allowing for the precise delivery of the compound to the target area without premature activation.
| Property | Value | Source |
| Chemical Name | (bis(2,2'-Bipyridine-N,N')trimethylphosphine)-4-aminobutyric acid ruthenium complex sodium hexafluorophosphate salt | |
| Alternative Names | RuBi-GABA-PMe₃ | |
| Molecular Formula | C₂₇H₃₃F₆N₅O₂P₂Ru | |
| Molecular Weight | 904.56 g/mol | |
| Solubility | Soluble in water up to 50 mM | |
| Storage | Store at -20°C, protected from light |
The key advantage of RuBi-GABA and its derivatives is their absorption in the visible light spectrum, typically activated by blue light around 473 nm.[2] This contrasts with many first-generation caged compounds that require UV light for activation. The use of visible light offers several benefits for biological experiments:
-
Deeper Tissue Penetration: Longer wavelengths of light scatter less in biological tissue, allowing for the activation of the compound in deeper brain regions in vivo.[3]
-
Reduced Phototoxicity: Visible light is less energetic than UV light and therefore causes less damage to cells and tissues.[3]
-
Lower Cost and Accessibility: The light sources required for visible light activation, such as LEDs and lasers, are generally more affordable and accessible than their UV counterparts.[3]
Figure 1: Simplified structure of the RuBi-GABA trimethylphosphine core.
Mechanism of Photolysis: The Uncaging Process
The release of GABA from RuBi-GABA trimethylphosphine is initiated by the absorption of a photon of visible light. This process, known as photolysis or uncaging, is a rapid and efficient photochemical reaction.
The underlying mechanism involves the excitation of the ruthenium complex from its ground electronic state to a metal-to-ligand charge transfer (MLCT) excited state. In this excited state, the electron density is shifted from the ruthenium center to the bipyridine ligands. This electronic rearrangement weakens the coordination bond between the ruthenium and the GABA molecule. Subsequently, a solvent molecule (typically water in biological systems) displaces the GABA molecule from the coordination sphere of the ruthenium complex, leading to the release of free, biologically active GABA. The entire process occurs on a very fast timescale, enabling precise temporal control of GABA delivery.
Figure 2: Simplified workflow of the photolysis of RuBi-GABA trimethylphosphine.
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol specifically for RuBi-GABA trimethylphosphine is not widely published, the general approach for creating such ruthenium-bipyridine complexes is well-established. The synthesis typically involves the reaction of a ruthenium precursor, such as ruthenium(III) chloride, with the bipyridine ligands, followed by the introduction of the phosphine ligand and finally the GABA molecule. The final product is often purified by chromatography.
Representative Synthesis Workflow:
-
Formation of the Ruthenium-Bipyridine Core: Ruthenium(III) chloride is reacted with two equivalents of 2,2'-bipyridine in a suitable solvent and heated to form the [Ru(bpy)₂Cl₂] complex.
-
Ligand Exchange with Trimethylphosphine: The [Ru(bpy)₂Cl₂] complex is then reacted with trimethylphosphine to displace one of the chloride ligands, yielding [Ru(bpy)₂(PMe₃)Cl]⁺.
-
Coordination of GABA: Finally, the GABA molecule is introduced, which displaces the remaining chloride ligand to form the final product, [Ru(bpy)₂(PMe₃)(GABA)]²⁺. The product is typically isolated as a hexafluorophosphate salt.
Characterization:
The identity and purity of the synthesized RuBi-GABA trimethylphosphine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are crucial for confirming the presence and coordination of the bipyridine, trimethylphosphine, and GABA ligands.
-
UV-Visible Spectroscopy: The absorption spectrum should show the characteristic MLCT band in the visible region, confirming the compound's photoactivatable properties.
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the final compound. A study on the side products of RuBi-GABA uncaging utilized mass spectrometry to identify the ruthenium-bipyridine-triphenylphosphine cage molecule.[5]
Experimental Protocols for Application
The primary application of RuBi-GABA trimethylphosphine is the precise photo-controlled release of GABA to inhibit neuronal activity. This can be performed in a variety of experimental preparations, from cell culture and brain slices to in vivo animal models.
Example Protocol: Photostimulation of Neurons in Brain Slices
This protocol provides a general framework for using RuBi-GABA trimethylphosphine to inhibit neuronal activity in acute brain slices.
Materials:
-
RuBi-GABA trimethylphosphine stock solution (e.g., 10 mM in water)
-
Artificial cerebrospinal fluid (aCSF)
-
Acute brain slices
-
Patch-clamp electrophysiology setup
-
Light source (e.g., 473 nm laser) coupled to the microscope
Procedure:
-
Prepare Brain Slices: Prepare acute brain slices from the desired brain region using standard techniques.
-
Bath Application of RuBi-GABA: Perfuse the brain slices with aCSF containing the desired final concentration of RuBi-GABA trimethylphosphine (typically in the low micromolar range). It is crucial to protect the preparation from ambient light to prevent premature uncaging.
-
Electrophysiological Recording: Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Photostimulation: Deliver a brief pulse of light (e.g., 1-10 ms) from the 473 nm laser, focused on the desired subcellular location (e.g., soma, dendrite).
-
Data Acquisition: Record the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP) in the patched neuron. The magnitude and kinetics of the response can be modulated by adjusting the light power, pulse duration, and concentration of the caged compound.
In Vivo Application:
For in vivo experiments, RuBi-GABA trimethylphosphine can be delivered to the target brain region via a cannula or microinjection. An optical fiber can be implanted to deliver the light for uncaging. This approach has been successfully used to suppress cortical local field potential (LFP) activity in anesthetized mice.[2] Studies have also demonstrated the use of implantable fibers for the photolysis of RuBi-GABA to terminate seizures in a rat model of epilepsy, highlighting the therapeutic potential of this technology.[6]
Figure 3: Experimental workflow for uncaging RuBi-GABA trimethylphosphine in brain slices.
Conclusion and Future Directions
RuBi-GABA trimethylphosphine represents a significant advancement in the field of photopharmacology. Its activation by visible light provides a less invasive and more versatile tool for studying GABAergic signaling compared to its UV-sensitive predecessors. The ability to precisely control the location and timing of GABA release opens up new avenues for dissecting the role of inhibition in neural computation, synaptic plasticity, and network dynamics.
Future developments in this area may focus on:
-
Red-shifted Analogs: Developing RuBi-GABA derivatives that can be activated by even longer wavelengths of light (red or near-infrared) would allow for even deeper tissue penetration and further reduced phototoxicity.
-
Two-Photon Uncaging: While not explicitly detailed for the trimethylphosphine derivative, related RuBi compounds have been shown to be effective for two-photon uncaging.[1] This technique offers superior three-dimensional spatial resolution, enabling the activation of single synapses.
-
Therapeutic Applications: The successful use of RuBi-GABA in preclinical models of epilepsy suggests its potential for the development of novel, light-based therapies for neurological disorders characterized by hyperexcitability.
References
-
Photorelease of GABA with Visible Light Using an Inorganic Caging Group. (n.d.). PMC. Retrieved February 7, 2024, from [Link]
-
The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes - a 2 minute Preview of the Experimental Protocol. (2022, August 20). YouTube. Retrieved February 7, 2024, from [Link]
-
Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy. (2020, June 26). National Institutes of Health. Retrieved February 7, 2024, from [Link]
-
Making 2,2'-Bipyridine and its Ruthenium Complex. (2022, October 22). YouTube. Retrieved February 7, 2024, from [Link]
-
Photoluminescent ruthenium(ii) bipyridyl complexes containing phosphonium ylide ligands. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]
-
Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
-
RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity. (n.d.). RSC Publishing. Retrieved February 7, 2024, from [Link]
-
Figure 1 | RuBi-GABA uncaging-evoked outward currents without affecting... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
(PDF) Electrophysiological study of the effects of side products of RuBi-GABA uncaging on GABAA receptors in cerebellar granule cells. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. (n.d.). Frontiers. Retrieved February 7, 2024, from [Link]
-
(PDF) Photochemical biosignaling with ruthenium complexes. (2022, October 11). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). PMC. Retrieved February 7, 2024, from [Link]
-
RuBi GABA trimethylphosphine (4709) by Tocris, Part of Bio-Techne. (n.d.). Retrieved February 7, 2024, from [Link]
Sources
- 1. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 2. RuBi GABA trimethylphosphine (4709) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence - PMC [pmc.ncbi.nlm.nih.gov]
photochemistry of ruthenium-based caged compounds
Technical Whitepaper: Photochemical Control of Bioactivity using Ruthenium-Based Caged Compounds
Executive Summary
This technical guide details the photochemistry, synthesis, and application of ruthenium(II) polypyridyl complexes as "caged" compounds for the spatiotemporal control of bioactive molecules. Unlike traditional UV-cleavable organic cages (e.g., nitrobenzyls), Ru(II) scaffolds offer tunable absorption in the visible/near-IR range, high quantum yields, and modular synthesis. This document serves as a handbook for researchers in chemical biology and drug discovery, providing mechanistic insights, validated protocols, and quantitative benchmarks.
Mechanistic Core: The MLCT-to-Ligand Dissociation Pathway
The utility of Ruthenium(II) polypyridyl complexes, such as
-
The
MC State: This state is antibonding with respect to the metal-ligand ( ) bond. Population of this state leads to significant elongation of the Ru-L bond, resulting in heterolytic cleavage and release of the ligand (L). -
The Competition: The efficiency of uncaging depends on the energy gap (
) between the MLCT and MC states. If the MC state is too high in energy, the complex luminesces or decays non-radiatively without dissociation. If accessible, dissociation competes with relaxation.
Diagram 1: Photodissociation Mechanism (Jablonski Scheme)
Caption: Energy landscape of Ru(II) photolysis. Efficient uncaging requires thermal accessibility of the dissociative
Ligand Design & Tuning Strategies
To maximize the quantum yield of uncaging (
Steric Distortion
Bulky ligands (e.g., 6,6'-dimethyl-2,2'-bipyridine) introduce steric strain that distorts the octahedral geometry. This distortion lowers the energy of the
-
Example:
is stable, whereas is highly labile.
Electronic Tuning
Electron-withdrawing ligands stabilize the
Comparative Data: Ruthenium Caged Systems
| Compound | Quantum Yield ( | Application | ||
| RuBi-GABA | ~450 | 5,300 | 0.09 | Neurotransmission (Visible) |
| RuBi-Glutamate | ~450 | 4,200 | 0.12 | Excitatory Signaling |
| 410 | 7,800 | 0.04 | Model System | |
| 480-500 | ~6,000 | 0.005 - 0.02 | PACT (Cancer Therapy) |
Note:
Experimental Protocols
Protocol A: General Synthesis of Cages
Target: Synthesis of a generic caged amine (L).
-
Precursor Preparation: Reflux
with 2 equivalents of 2,2'-bipyridine (bpy) and LiCl in DMF for 8 hours. Precipitate with acetone to yield .[1] -
Ligand Exchange:
-
Dissolve
(0.2 mmol) in 1:1 Ethanol/Water (20 mL). -
Add excess Ligand (L) (e.g., 2-4 equivalents of GABA, pyridine, or drug).
-
Reflux under Argon for 4–6 hours. (Monitor by UV-Vis; MLCT band shifts).
-
-
Isolation:
-
Cool to room temperature.[1] Filter to remove solids.
-
Add saturated aqueous
(or ) to precipitate the complex as the hexafluorophosphate salt. -
Filter the orange/red solid, wash with cold water and diethyl ether.
-
Note: For biological use, convert back to the chloride salt using anion exchange resin (e.g., Dowex Cl- form) or by precipitating with
in acetone.
-
Protocol B: Quantum Yield Determination (Ferrioxalate Actinometry)
Purpose: To precisely calculate the number of photons absorbed and determining the efficiency of the uncaging reaction.
Reagents:
-
Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M
. -
Developer Solution: 0.1% 1,10-phenanthroline in 0.5 M sodium acetate buffer.
Workflow:
-
Setup: Place the Ru-cage sample (absorbance > 2.0 at
to ensure 100% absorption) and the Actinometer solution in matched quartz cuvettes. -
Irradiation: Expose both simultaneously (or sequentially under identical conditions) to the light source (e.g., 473 nm laser or LED) for a set time (
). -
Actinometer Analysis:
-
Take an aliquot of the irradiated actinometer.[2]
-
Add Developer Solution and incubate for 30 mins in the dark (forms red
). -
Measure Absorbance at 510 nm (
). -
Calculate moles of
: ( ). -
Calculate Photon Flux (
): (where depending on ).
-
-
Sample Analysis:
-
Monitor the photolysis of the Ru-cage by UV-Vis or HPLC. Determine moles of product formed (
). -
Calculate
: .
-
Diagram 2: Experimental Workflow for Uncaging Characterization
Caption: Step-by-step validation workflow for characterizing new ruthenium-based caged compounds.
Biological Applications & Future Outlook
Neuroscience (Optochemical Control): Compounds like RuBi-GABA and RuBi-Glutamate allow for "two-photon" uncaging. Although the linear absorption is in the visible, the high nonlinear cross-section of Ru-polypyridyl dyes allows uncaging with pulsed IR lasers (800–900 nm). This enables deep-tissue stimulation with single-synapse resolution, avoiding the toxicity of UV light required by nitrobenzyl cages.
Oncology (PACT - Photoactivated Chemotherapy): Researchers like Sylvestre Bonnet have pioneered PACT, where the "caged" ligand is a cytotoxin (e.g., a NAMPT inhibitor) or the Ru-complex itself becomes toxic upon aquation (DNA binding). The goal is to use the "therapeutic window" (red light) to activate drugs only at the tumor site, minimizing systemic side effects.
Future Directions:
-
Red-Shifting: Developing ligands that push absorption >600 nm for better tissue penetration.
-
Oxygen Independence: Unlike Photodynamic Therapy (PDT) which requires
to generate singlet oxygen, PACT works via ligand dissociation and is effective in hypoxic tumors.
References
-
Etchenique, R., & Filevich, O. (2013). RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity.[3] Photochemical & Photobiological Sciences. Link
-
Bonnet, S. (2018). Why develop photoactivated chemotherapy? Dalton Transactions.[4] Link
-
Zayat, L., et al. (2003). Ruthenium(II) bipyridyl complexes as photolabile caging groups for amines. Journal of the American Chemical Society.[4] Link
-
Kuhn, H. J., et al. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Howerton, B. S., et al. (2008).[4] Stereochemically active ruthenium(II) complexes for DNA binding. Inorganic Chemistry. Link
Sources
Precision Photolysis: A Technical Guide to Neurotransmitter Uncaging
This guide serves as a technical blueprint for implementing photo-uncaging of neurotransmitters, specifically focusing on Two-Photon (2P) excitation due to its dominance in high-resolution synaptic mapping.
Executive Summary
Photo-uncaging allows researchers to mimic synaptic transmission with sub-micron spatiotemporal precision. By covalently bonding a photolabile "cage" group to a neurotransmitter (e.g., Glutamate, GABA), the molecule remains biologically inert until exposed to a specific wavelength of light. Upon irradiation, the cage cleaves, releasing the active ligand within microseconds. This technique, particularly when coupled with two-photon excitation, enables the interrogation of single dendritic spines, mapping of receptor distribution, and the study of synaptic integration without the confounding variables of presynaptic release probability.
Part 1: Mechanistic Foundations
The core principle relies on the Jablonski energy diagram .[1] The caged compound exists in a ground singlet state (
-
Excitation: Absorption of photons moves the molecule to an excited singlet state (
).-
One-Photon (1P): A single UV/visible photon provides the energy (
). -
Two-Photon (2P): Two infrared photons are absorbed simultaneously (within femtoseconds). The combined energy (
) bridges the gap to . This is a nonlinear process where absorption probability is proportional to the square of light intensity ( ).
-
-
Intersystem Crossing & Cleavage: The molecule undergoes intersystem crossing to a triplet state or relaxes via internal conversion, triggering a rearrangement (often a Norrish Type II reaction or similar cleavage) that breaks the covalent bond between the cage and the neurotransmitter.
-
Release: The neurotransmitter diffuses to bind nearby receptors (AMPA, NMDA), while the cage byproduct (often a nitroso-ketone or similar) diffuses away.
Diagram 1: Photolysis Pathway
Part 2: Chemical Architecture & Selection
Selecting the right caged compound is a balance between quantum yield (efficiency), stability (hydrolysis resistance), and pharmacological inertness (no antagonism of GABA/Glutamate receptors).
Comparative Analysis of Caging Groups
| Feature | MNI-Glutamate (Standard) | RuBi-Glutamate (Visible/2P) | Nitrobenzyl (CNB) (Legacy) |
| Chemistry | 4-methoxy-7-nitroindolinyl | Ruthenium-bipyridine complex | |
| Excitation Peak (1P) | ~340-360 nm (UV) | ~450 nm (Blue) | ~300-350 nm (UV) |
| Excitation Peak (2P) | 720 nm | 800 nm | Poor 2P cross-section |
| Quantum Yield ( | 0.085 (High efficiency) | 0.13 (Very High) | Variable, often slow |
| Uncaging Speed | Fast (< 1 | Fast (< 50 ns) | Slow (ms range) |
| GABA Antagonism | Significant at high conc. | Low / Negligible | Moderate |
| Stability | High (resist hydrolysis) | High | Prone to hydrolysis |
| Primary Use Case | 2P Spine Mapping | Visible light or 2P | Wide-field UV (outdated) |
Expert Insight:
-
MNI-Glutamate is the industry standard for 2P experiments because its 2P absorption cross-section (0.06 GM) peaks at 720 nm, a wavelength easily accessible by Ti:Sapphire lasers, and it is highly stable in bath solution.
-
RuBi-Glutamate is superior if you lack a UV laser or need to avoid GABA receptor blockade, but its excitation at 800 nm can overlap with some imaging fluorophores, requiring careful filter selection.
Part 3: Optical Physics (The "Why" of Two-Photon)
The critical advantage of 2P uncaging is axial confinement .
-
1-Photon (Linear): Excitation occurs along the entire cone of light. Uncaging happens above and below the focal plane, causing "volume conduction" of glutamate and prohibiting single-spine resolution.
-
2-Photon (Non-linear): Excitation occurs only at the focal point where photon density is high enough for simultaneous absorption.[2] This creates a "point source" of glutamate (~1 femtoliter volume), mimicking a synaptic vesicle release.
Diagram 2: Excitation Volume Comparison
Part 4: Experimental Protocol (MNI-Glutamate 2P Uncaging)
This protocol assumes a standard slice electrophysiology rig equipped with a 2P laser scanning microscope.
Phase 1: Preparation
-
Slice Prep: Prepare acute brain slices (300
m) using standard cutting solutions (e.g., choline-based) to preserve spine health. -
Circulation: Transfer to a recording chamber. Crucial: Stop the flow or use a recirculating system (5-10 mL total volume) when applying the caged compound to conserve expensive reagents.
-
Compound Application:
Phase 2: Optical Calibration
-
Wavelength Tuning: Tune the Ti:Sapphire laser to 720 nm .
-
Power Setting: Start low (approx 10-15 mW at the back aperture). Excessive power causes phototoxicity or "bleb" formation on dendrites.
-
Beam Alignment (The "Mud" Slide):
-
Place a slide with a fluorescent slurry (e.g., highlighter ink or fluorescent beads) under the objective.
-
Park the beam at a specific coordinate.
-
Verify the bleach spot matches the imaging cursor coordinates. Misalignment results in uncaging "missing" the spine.
-
Phase 3: The Experiment
-
Targeting: Visualize a dendrite filled with a fluorophore (e.g., Alexa 594) using a second laser (e.g., 800-900 nm).
-
Positioning: Place the uncaging cursor 0.5 - 1.0
m from the spine head (away from the dendrite shaft).-
Reasoning: Placing it too close mimics "direct" hit; placing it slightly away mimics the diffusion from the synaptic cleft and prevents direct damage to the membrane.
-
-
Uncaging Pulse: Deliver a laser pulse of 0.5 - 2 ms duration.
-
Recording: Simultaneously record the EPSC (Voltage Clamp) or EPSP (Current Clamp).
Diagram 3: Experimental Workflow
Part 5: Validation & Controls (Self-Validating Systems)
To ensure the signal is a genuine synaptic response and not an artifact, you must run these controls:
-
No-Cage Control: Flash the laser at the same power without MNI-glutamate.
-
Result: Should see flat line. If response exists, it is a heating/photomechanical artifact.
-
-
No-Light Control: Record traces with MNI-glutamate but without the laser pulse.
-
Result: Should see no change. If activity increases, the compound may be hydrolyzing (leaking) or antagonizing GABA receptors.
-
-
Linearity Check: Vary the laser pulse duration (0.1ms to 2ms).
-
Result: The EPSC amplitude should scale somewhat linearly before saturating (receptor saturation).
-
-
Pharmacology: Wash in CNQX (AMPA antagonist).
-
Result: The uncaging response should disappear completely. This confirms the current is mediated by glutamate receptors.
-
References
-
Matsuzaki, M., et al. (2001).[5] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link
-
Ellis-Davies, G. C. (2007).[6] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[7] Nature Methods. Link
-
Fino, E., et al. (2009). RuBi-Glutamate: two-photon and visible-light photoactivation of neurons and dendritic spines.[4][5] Frontiers in Neural Circuits. Link
-
Pettit, D. L., et al. (1997). Local excitatory circuits in the rat hippocampus studied with two-photon uncaging of glutamate. Science. Link
-
Zito, K., et al. (2009). Induction of long-term potentiation at individual spines is structural and functional. Neuron. Link
Sources
- 1. Multiphoton Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OPG [opg.optica.org]
Spatiotemporal Precision in Inhibition: A Technical Guide to Caged GABA
The Photochemical Imperative
In the study of neural circuits, perfusion is a blunt instrument. Bath application of GABA (gamma-aminobutyric acid) operates on a timescale of seconds to minutes and washes over entire tissue volumes, obliterating the millisecond-precision and micrometer-scale specificity that define synaptic transmission.
To map inhibitory circuitry with physiological relevance, we must bypass diffusion limits. Caged GABA compounds —neurotransmitters functionally encapsulated within a photolabile protecting group—offer this autonomy. They remain biologically inert until a photon triggers a quantum transition, cleaving the cage and releasing active GABA within microseconds.
This guide details the technical trajectory of these compounds, from early UV-sensitive variants to modern two-photon compatible probes, and provides actionable protocols for their deployment.
Structural Evolution & Chromophore Selection
The development of caged GABA is a history of fighting two enemies: slow kinetics and receptor antagonism .
The Nitrobenzyl Era (CNB-GABA)
Early iterations utilized
-
Excitation: Required UV light (<360 nm), which scatters heavily in tissue and causes photodamage.
-
Kinetics: Slow release rates (
), blurring the temporal resolution of postsynaptic currents. -
Toxicity: The nitrosoaldehyde byproducts were often toxic to neurons.
The Nitroindolinyl Standard (MNI & CDNI)
The introduction of 4-methoxy-7-nitroindolinyl (MNI) and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) groups marked a pivot.[1] These compounds possess higher quantum yields and faster release kinetics. However, they retain a critical flaw: GABA-A Receptor Antagonism . The nitroindolinyl cage moiety structurally mimics certain GABA antagonists, causing the "inert" caged compound to block the very receptors it is meant to probe.
The Ruthenium Revolution (RuBi-GABA)
Ruthenium-bipyridine complexes (RuBi) represented a paradigm shift. Unlike organic cages, RuBi chemistry relies on metal-to-ligand charge transfer (MLCT).
-
Visible Light Sensitivity: Uncages with blue light (450–473 nm), reducing scattering.
-
Clean Photochemistry: Heterolytic cleavage releases GABA without toxic organic byproducts.
-
Reduced Antagonism: The bulky, octahedral geometry of the Ruthenium complex prevents it from fitting into the GABA-A receptor binding pocket, significantly reducing baseline antagonism compared to MNI variants.
Figure 1: Evolutionary trajectory of caged GABA compounds, optimizing for kinetics, toxicity, and receptor neutrality.
Critical Physicochemical Parameters
When selecting a probe, three parameters dictate experimental success.
| Parameter | Symbol | Definition | RuBi-GABA Value | MNI-GABA Value | Significance |
| Quantum Yield | Probability of uncaging per absorbed photon.[2] | ~0.09 (RuBi-2) | ~0.085 | Higher | |
| Extinction Coefficient | How strongly the molecule absorbs light at a specific | ~5300 | ~4300 | RuBi absorbs visible light efficiently; MNI requires UV (1P) or IR (2P). | |
| 2P Cross-Section | Efficiency of two-photon absorption (Goppert-Mayer units). | High (RuBi-2) | 0.026 GM (CDNI) | Critical for 3D-localized uncaging deep in tissue. | |
| Receptor Blockade | Inhibitory constant at GABA-A receptors. | Low affinity (Weak block) | High affinity (Strong block) | The "Silent Killer" of experiments. High blockade suppresses the signal you are trying to measure. |
The Receptor Antagonism Paradox
Expert Insight: A common failure mode in uncaging experiments is the "vanishing response." Researchers apply high concentrations of caged GABA to ensure a large signal, only to find the evoked currents are tiny.
Causality: The caged compound itself acts as a competitive antagonist.
-
MNI-GABA: At concentrations required for two-photon uncaging (~2.5 mM), MNI-GABA can block nearly 100% of GABA-A receptors before any light is applied.[1]
-
RuBi-GABA: Due to its steric bulk, RuBi-GABA displays significantly lower affinity for the GABA binding site. At working concentrations (5–20 µM for 1P, higher for 2P), it leaves enough receptors available to generate robust currents upon photolysis.
Protocol Adjustment: If using MNI-GABA, you must use the lowest possible concentration that yields a detectable signal (typically <500 µM) or switch to CDNI variants with lower antagonism profiles. If using RuBi-GABA, you have a wider safety margin.
Experimental Protocols
Protocol A: One-Pot Synthesis of RuBi-GABA
Adapted from Zayat et al. and Filevich et al.
Objective: Synthesize RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine-GABA).
-
Reagents:
-
Procedure:
-
Dissolve
and in acetone/water. -
Add excess GABA.
-
Reflux for 4 hours. The solution will turn from purple to orange/red, indicating the ligand exchange (Cl replaced by GABA and Phosphine).
-
Precipitate with
(potassium hexafluorophosphate) to swap the counterion, rendering the product soluble in organic solvents for purification, or keep as chloride salt for water solubility. -
Purification: Recrystallize from acetone/ether.
-
-
Validation: Check UV-Vis spectrum for the characteristic MLCT band centered around 450 nm.
Protocol B: Two-Photon Uncaging in Acute Slices
Objective: Map inhibitory inputs onto a pyramidal neuron dendritic spine.
System Setup:
-
Microscope: Two-photon laser scanning microscope (2PLSM).
-
Imaging Laser: 920 nm (for GFP visualization).
-
Uncaging Laser: Ti:Sapphire tuned to 720 nm (for CDNI) or 800 nm (for RuBi-2).
-
Modulator: Pockels Cell (EOM) for microsecond switching.
Step-by-Step Workflow:
-
Slice Prep: Prepare 300 µm coronal slices (e.g., mouse cortex) in standard ACSF.
-
Dye Loading: Patch clamp the neuron with a cesium-based internal solution (to block
channels and improve voltage clamp) containing Alexa Fluor 594 (structural marker). -
Bath Application:
-
Stop flow (recirculating) or slow perfusion.
-
Add RuBi-GABA (100–300 µM) or MNI-GABA (equivalent) to the bath.
-
Note: Protect the rig from ambient light. RuBi-GABA is sensitive to standard room lights. Use red filters in the lab.
-
-
Targeting:
-
Visualize a dendritic spine using the 920 nm laser.
-
Position the uncaging "park point" 0.5–1.0 µm from the spine head (to mimic synaptic release).
-
-
Uncaging:
-
Voltage clamp neuron at 0 mV (GABA reversal potential is ~ -70mV; at 0mV, GABA currents are outward and large).
-
Trigger Uncaging Pulse: 0.5 – 5 ms duration .
-
Laser Power: Start at 5 mW (at sample) and titrate up. Do not exceed 30 mW to avoid thermal damage.
-
-
Recording: Measure the photo-evoked IPSC (pIPSC).[1]
Figure 2: Signal chain for two-photon GABA uncaging experiments.
Future Directions: Holography and 3D Control
The frontier of caged GABA development lies in Holographic Photolysis . Traditional single-point scanning is too slow to mimic complex inhibitory patterns (e.g., surround inhibition).
By using Spatial Light Modulators (SLMs) to generate phase holograms, researchers can project 3D light patterns into the tissue, uncaging GABA at dozens of sites simultaneously. This requires caged compounds with extremely high two-photon cross-sections (like the optimized RuBi-GABA-2) to utilize the available laser power efficiently across multiple spots.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[7] Nature Methods.[7] Link
-
Rial Verde, E. M., et al. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group. Frontiers in Neural Circuits. Link
-
Matsuzaki, M., et al. (2010). MNI-glutamate and MNI-GABA: Two-photon uncaging.[1] Nature Protocols. (Contextual citation for MNI properties).
-
Fino, E., & Yuste, R. (2011). Dense inhibitory connectivity in neocortex. Neuron. (Application of RuBi-GABA). Link
-
Filevich, O., et al. (2013). RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity.[5] Photochemical & Photobiological Sciences. Link
-
Kantevari, S., et al. (2016). Two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons.[8] Journal of Neuroscience Methods. (Discusses MNI antagonism). Link
Sources
- 1. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
role of trimethylphosphine ligand in ruthenium complexes
Trimethylphosphine (PMe ) in Ruthenium Architectures: Ligand Design, Synthesis, and Catalytic Scope
Executive Summary
This technical guide dissects the role of trimethylphosphine (PMe
Ligand Architecture & Electronic Properties[1]
The utility of PMe
Comparative Ligand Profiling
The following table contrasts PMe
| Ligand | Tolman Cone Angle (°) | Electronic Parameter ( | Character | Primary Utility |
| PMe | 118 | 2064.1 | Strong | Stabilizing high C.N., C-H activation |
| PPh | 145 | 2068.9 | Moderate | General catalysis, exchangeable ligand |
| PCy | 170 | 2056.4 | Strong | Olefin metathesis (Grubbs), dissociation |
| P(OMe) | 107 | 2079.5 | Weak | Electronic tuning, low oxidation states |
*Values based on
Structural Implications[2][3]
-
Saturation: Due to its small size, PMe
readily forms complexes of type or even , whereas PCy typically saturates at . -
Isomerism: In
, the cis isomer is thermodynamically favored. The strong trans-influence of PMe destabilizes a trans-P-Ru-P arrangement, whereas placing PMe trans to a chloride (a weaker -donor) is energetically preferable.
Synthetic Methodology: cis-Dichlorotetrakis(trimethylphosphine)ruthenium(II)
This protocol describes the synthesis of
Safety Advisory
-
PMe
is pyrophoric and highly toxic. All manipulations must be performed under an inert atmosphere (Ar or N ) using Schlenk or glovebox techniques. -
Waste: Unreacted PMe
must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide before disposal.
Workflow Diagram (Graphviz)
Caption: Synthesis pathway for cis-RuCl2(PMe3)4 emphasizing inert handling.
Detailed Protocol
-
Preparation: Charge a flame-dried Schlenk flask with
(1.0 eq) and a magnetic stir bar. Evacuate and refill with Argon (3x). -
Solvent Addition: Add degassed methanol (approx. 20 mL per gram of Ru).
-
Ligand Addition: Via syringe, slowly add trimethylphosphine (PMe
, 4.5 eq). Caution: Exothermic. The solution typically turns from dark red to orange/yellow. -
Reflux: Heat the mixture to reflux for 2–4 hours. The solution will become bright yellow, and a yellow precipitate may begin to form.
-
Isolation: Cool the flask to room temperature (or 0°C to maximize yield). Filter the yellow solid under Argon using a Schlenk frit.
-
Purification: Wash the solid with cold methanol (2x) and diethyl ether (2x) to remove excess phosphine and unreacted Ru species.
-
Validation: Dry under vacuum.
-
NMR (CDCl
): Singlet at approx. -4 ppm (varies slightly by solvent). Note: If trans isomer forms (kinetic product), it appears at a different shift, but cis is dominant.
-
NMR (CDCl
Catalytic Utility: C-H Activation[4][5][6]
PMe
Mechanism: Electron Density and Oxidative Addition
The high electron density at the Ru center in
Key Reaction:
Catalytic Cycle Diagram (Graphviz)
Caption: C-H activation cycle driven by electron-rich PMe3-Ru centers.
Medicinal Applications: PMe vs. PTA
In the development of anticancer ruthenium-arene complexes (e.g., RAPTA type), the choice of phosphine dictates the Pharmacokinetic (PK) profile.
The Lipophilicity Switch
-
PTA (1,3,5-triaza-7-phosphaadamantane): Hydrophilic. Used in RAPTA-C to target solid tumor metastases with reduced general toxicity.
-
PMe
: Lipophilic.[1] When substituted for PTA, the resulting complexes (e.g., ) exhibit:-
Higher Cellular Uptake: Due to passive diffusion through the lipid bilayer.
-
Increased Cytotoxicity: Often orders of magnitude more potent than PTA analogs in vitro.
-
Reduced Selectivity: The lack of water solubility can lead to higher systemic toxicity, making PMe
complexes useful as "high potency" benchmarks rather than direct clinical candidates compared to the RAPTA series.
-
Comparative Data
| Complex Type | Phosphine | log P (Octanol/Water) | Cellular Uptake | Cytotoxicity ( |
| RAPTA-C | PTA | Negative (Hydrophilic) | Low (Active Transport?) | High |
| Ru-PMe | PMe | Positive (Lipophilic) | High (Passive Diffusion) | Low |
References
-
Tolman, C. A. (1977).[2] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. Link
-
Dyson, P. J., et al. (2006). RAPTA-C and its analogs: Synthesis and biological activity.[3] Dalton Transactions. (Contextualizing PTA vs PMe3). Link
-
Murai, S., et al. (1993). Efficient catalytic addition of aromatic carbon-hydrogen bonds to olefins. Nature. (Foundational C-H activation). Link
-
Bergman, R. G. (1984). Activation of C-H bonds by soluble metal complexes. Science. (Mechanistic role of electron-rich phosphines). Link
-
Wilkinson, G., et al. (1970). The synthesis of Ruthenium(II) phosphine complexes.[3][4][5][6][7][8] Journal of the Chemical Society A. (Synthetic protocols). Link
Sources
- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. chimia.ch [chimia.ch]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Ru alkylidene complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. youtube.com [youtube.com]
A Technical Guide to RuBi-GABA Trimethylphosphine for High-Fidelity GABAergic Photostimulation in Neuroscience
This guide provides an in-depth technical overview of RuBi-GABA trimethylphosphine (RuBi-GABA-PMe₃), a second-generation caged compound designed for the precise spatiotemporal release of the neurotransmitter γ-aminobutyric acid (GABA) using visible light. Tailored for researchers, neuroscientists, and drug development professionals, this document elucidates the core chemistry, operational principles, and field-proven applications of this advanced research tool. We will explore the causal science behind its design, from the foundational principles of GABAergic inhibition to the specific advantages conferred by the ruthenium-based caging moiety and the trimethylphosphine ligand.
The Imperative for Precise Neuronal Inhibition: The Role of GABA
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system.[1] Its principal role is to reduce neuronal excitability by binding to postsynaptic receptors (GABA-A and GABA-B), which typically leads to an influx of chloride ions and hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[1] The precise control of inhibition is fundamental to nearly all aspects of brain function, including sensory processing, motor control, and cognition. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, such as epilepsy, anxiety, and sleep disorders.[2]
Traditional methods for studying GABAergic circuits, such as electrical stimulation or direct pharmacological application, often lack the spatial and temporal resolution required to dissect the function of individual neurons or synapses within a complex network. This limitation has driven the development of photolabile protecting groups, or "caging" compounds, which allow for the on-demand, light-initiated release of bioactive molecules like GABA.
The Evolution of Caged GABA: From UV to Visible Light Activation
Early caged compounds relied on organic photochemistry, often requiring UV light for activation. While groundbreaking, UV light has significant drawbacks for neuroscience research, including limited tissue penetration, potential for phototoxicity, and scattering that degrades spatial resolution.[3][4][5]
The development of RuBi-GABA (Ruthenium-Bipyridine-Triphenylphosphine-GABA) marked a paradigm shift.[1][4] This compound utilizes an inorganic ruthenium complex as the photosensor, offering several key advantages:
-
Visible Light Excitation: RuBi-GABA is activated by blue light (typically ~473 nm), which penetrates deeper into biological tissue with less scattering and lower phototoxicity compared to UV light.[3][4][5]
-
High Quantum Efficiency: The photorelease mechanism is efficient, meaning a high proportion of absorbed photons lead to the release of GABA.
-
Fast Release Kinetics: The photocleavage of the ruthenium-GABA bond is a rapid, single-photochemical step, enabling the study of fast synaptic events.[4]
-
Biological Inertness: In its "caged" state, RuBi-GABA shows no significant effect on endogenous GABAergic or glutamatergic transmission.[3]
RuBi-GABA Trimethylphosphine: A Refined Tool for In Vivo Research
RuBi-GABA trimethylphosphine is a modified version of the original RuBi-GABA.[6][7][8] The core innovation lies in the substitution of the triphenylphosphine (PPh₃) ligand with a trimethylphosphine (PMe₃) ligand.
Structural and Chemical Rationale
The general structure of the RuBi core consists of a central ruthenium atom coordinated to two bipyridine ligands, a phosphine ligand, and the GABA molecule. The phosphine ligand plays a critical role in tuning the electronic and, consequently, the photophysical properties of the complex.
| Feature | Triphenylphosphine (PPh₃) | Trimethylphosphine (PMe₃) | Rationale for Substitution |
| Structure | Three bulky phenyl rings | Three small methyl groups | PMe₃ is less sterically hindered, which can influence reaction kinetics and complex stability. |
| Electronic Properties | Aryl phosphine, less electron-donating | Alkyl phosphine, a stronger σ-donor | Alters the metal-to-ligand charge transfer (MLCT) properties, potentially affecting absorption wavelength and quantum yield. |
| Solubility | More lipophilic | Potentially more hydrophilic | This can be advantageous for in vivo applications requiring dissolution in aqueous buffers. The byproduct, trimethylphosphine oxide, is more water-soluble than triphenylphosphine oxide, simplifying post-experiment purification if needed.[1] |
While direct, peer-reviewed comparative studies detailing the precise photophysical differences are limited, the commercial availability and demonstrated in vivo efficacy of RuBi-GABA-PMe₃ suggest that this modification optimizes the compound for specific research applications, particularly those in living animals.[6][7][8]
Mechanism of Photorelease
The uncaging process is initiated by the absorption of a photon of visible light (e.g., 473 nm). This excites the ruthenium complex, leading to a metal-to-ligand charge transfer. This electronic rearrangement rapidly destabilizes the coordinate bond between the ruthenium center and the GABA molecule, resulting in the heterolytic cleavage and release of free, active GABA into the extracellular space.
Figure 1: Simplified workflow of GABA photorelease from the RuBi-GABA-PMe₃ complex.
Quantitative Properties and Comparison
Precise quantitative data allows researchers to plan experiments effectively. While specific data for the PMe₃ variant is primarily available from suppliers, data from the closely related RuBiGABA-2 provides a strong benchmark for the performance of this class of compounds.
| Parameter | RuBi-GABA (General Family) | RuBiGABA-2 (Filevich et al., 2013) | Significance for Researchers |
| Excitation Wavelength | Visible (typically blue light) | Max Absorption (λₘₐₓ) at 447 nm | Allows for deeper tissue penetration and reduced phototoxicity compared to UV-activated compounds.[4] |
| Molar Absorptivity (ε) | High | εₘₐₓ ≈ 5300 M⁻¹ cm⁻¹ | A higher value means more efficient light absorption, allowing for the use of lower compound concentrations or lower light power.[4] |
| Quantum Yield (Φ) | High | Φ ≈ 0.09 | Represents a high efficiency of converting absorbed photons into uncaged GABA molecules.[4] |
| Solubility | Varies with ligand | RuBiGABA-2 is highly hydrophilic | RuBi-GABA-PMe₃ is soluble to 50 mM in water, which is excellent for preparing stock solutions for in vivo and in vitro work.[8] |
| Release Speed | Nanoseconds | Nanoseconds | Ensures that the timing of GABA release is not a limiting factor in studying rapid neuronal dynamics.[4] |
Experimental Protocols and Applications
The primary application of RuBi-GABA-PMe₃ is the optical silencing of neuronal activity with high spatiotemporal precision. This can be used to map inhibitory circuits, investigate the role of specific inhibitory inputs in neuronal computation, or even suppress pathological network activity, such as seizures.[9][10]
In Vitro Application: Mapping GABA Receptors in Brain Slices
This protocol is adapted from established methods for RuBi-GABA uncaging in acute brain slices.[4]
Objective: To map the spatial distribution of functional GABA-A receptors on a neuron.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope equipped with DIC optics, a patch-clamp amplifier, and a laser delivery system (e.g., a 473 nm laser coupled to the microscope's optical path).
-
Patch-Clamp Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Use a cesium-based internal solution to isolate GABA-A receptor-mediated currents (outward currents when clamped at 0 mV).
-
Compound Application: Bath-apply RuBi-GABA-PMe₃ at a concentration of 5-20 µM in the recording aCSF. Protect the preparation from ambient light to prevent premature uncaging.
-
Photostimulation: Deliver brief pulses of laser light (1-5 ms, 5-20 mW) focused on specific locations around the neuron's soma and dendrites.
-
Data Acquisition: Record the resulting inhibitory postsynaptic currents (IPSCs). By systematically moving the laser spot, a map of GABA receptor sensitivity can be generated.
Figure 2: Experimental workflow for in vitro GABA receptor mapping.
In Vivo Application: Optical Silencing of Cortical Activity
This protocol is based on the methodology described by Lopes-dos-Santos et al. (2011) for in vivo photorelease of GABA.[3][5]
Objective: To transiently suppress local field potential (LFP) activity in the cortex of an anesthetized mouse.
Methodology:
-
Animal Preparation: Anesthetize the mouse according to an approved institutional protocol. Secure the animal in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the cortical region of interest.
-
Compound Infusion: Using a microinjection pump, slowly infuse a solution of RuBi-GABA-PMe₃ (e.g., 1-5 mM in sterile saline) into the cortical tissue.
-
Electrode and Optic Fiber Placement: Insert a recording electrode to monitor LFP activity near the infusion site. Position an optic fiber coupled to a 473 nm laser just above the dural surface.
-
Baseline Recording: Record baseline LFP activity for a sufficient period (e.g., 30 minutes) after infusion to allow for diffusion.[3][5]
-
Photostimulation: Deliver pulses of blue light through the optic fiber. Laser pulses can precisely and consistently decrease LFP power across multiple frequency bands.[3][5]
-
Data Analysis: Analyze the LFP recordings to quantify the change in power spectrum before, during, and after the light stimulation. The inhibitory effects of the released GABA can be observed for several minutes post-stimulation.[3][5]
Conclusion and Future Directions
RuBi-GABA trimethylphosphine represents a significant advancement in the chemical toolkit for neuroscience research. By leveraging the favorable properties of a ruthenium-based photosensor and optimizing the ancillary phosphine ligand, it provides a reliable method for the light-directed inhibition of neural activity, particularly for demanding in vivo applications. Its activation by visible light minimizes phototoxicity and maximizes tissue penetration, enabling researchers to probe the function of GABAergic circuits with unprecedented precision.
Future research will likely focus on further refining the photophysical properties of these compounds—such as shifting the activation wavelength further into the red spectrum for even deeper tissue penetration—and developing multi-color uncaging systems to independently control excitatory and inhibitory inputs to a neuron. As these tools continue to evolve, they will undoubtedly fuel new discoveries into the intricate role of inhibition in shaping the landscape of neural computation.
References
-
Lopes-dos-Santos, V., Campi, J., Filevich, O., Ribeiro, S., & Etchenique, R. (2011). In vivo photorelease of GABA in the mouse cortex. Brazilian Journal of Medical and Biological Research, 44(7), 688-693. [Link]
-
Filevich, O., & Etchenique, R. (2013). RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity. Photochemical & Photobiological Sciences, 12(9), 1565-1570. [Link]
-
Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with visible light using an inorganic caging group. Frontiers in Neural Circuits, 2, 2. [Link]
-
Qu, K., Wang, D., Li, C., Yang, Y., & Rothman, S. M. (2017). Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence. Frontiers in Cellular Neuroscience, 11, 131. [Link]
-
Bio-Techne. (n.d.). RuBi GABA trimethylphosphine (4709). Retrieved February 4, 2026, from [Link]
-
Neuroscientifically Challenged. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2018). Triphenylphosphine vs. trimethylphosphine in reduction reactions. Retrieved February 4, 2026, from [Link]
-
Fudim, R., Vogt, K. E., Gerharz, S., Graham, J., & Canepari, M. (2011). Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease. PLOS ONE, 6(10), e24911. [Link]
-
GBD 2016 Parkinson's Disease Collaborators. (2018). Global, regional, and national burden of Parkinson's disease, 1990–2016: a systematic analysis for the Global Burden of Disease Study 2016. The Lancet Neurology, 17(11), 939-953. [Link]
Sources
- 1. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. In vivo photorelease of GABA in the mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioelectrical impedance spectroscopy for the assessment of body fluid volumes of term neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.unb.br [repositorio.unb.br]
- 9. Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence [frontiersin.org]
Methodological & Application
Application Note: Two-Photon Uncaging of RuBi-GABA-Trimethylphosphine
This Application Note is designed for researchers utilizing RuBi-GABA-Trimethylphosphine (RuBi-GABA-PMe
Executive Summary
RuBi-GABA-PMe
This protocol details the two-photon uncaging workflow. The PMe
Key Technical Parameters
| Parameter | Value / Characteristic |
| Compound Name | RuBi-GABA-Trimethylphosphine |
| Core Chromophore | Ruthenium(II)-bis(2,2'-bipyridine) |
| Axial Ligand | Trimethylphosphine (PMe |
| Uncaging Mechanism | Heterolytic cleavage (substitution with H |
| 1P Excitation Max | ~450 nm (Blue) |
| 2P Excitation Optima | 800 nm (Range: 780–830 nm) |
| Quantum Yield ( | ~0.14 – 0.20 (Ligand dependent) |
| Solubility | High (Water/Saline); >10 mM |
| Receptor Interaction | Weak competitive antagonist at GABA |
Chemical & Photophysical Mechanism[3][4][5]
The Photolysis Pathway
Upon two-photon excitation at 800 nm, the Ruthenium complex enters a Metal-to-Ligand Charge Transfer (MLCT) excited state. This state is unstable and undergoes heterolytic cleavage, releasing the GABA ligand and replacing it with a water molecule.
Expert Insight: The PMe
Visualization: Photolysis Mechanism
Figure 1: The photochemical pathway. 2P excitation triggers the release of GABA via water substitution.
Experimental Setup & Preparation
A. Solution Preparation
Warning: RuBi compounds are sensitive to ambient blue/green light. All handling must occur under red safety lights .
-
Stock Solution: Dissolve RuBi-GABA-PMe
in distilled water or ACSF to 10–20 mM.-
Note: The PMe
variant dissolves more readily than PPh variants. Sonicate briefly if necessary. -
Aliquot into light-tight tubes (wrapped in foil) and store at -20°C.
-
-
Working Solution: Dilute to working concentration in ACSF.
-
Bath Application: 5–20
M (Use with caution due to antagonism). -
Local Perfusion (Puffing): 0.5–2 mM in the pipette (Recommended).
-
B. Optical Configuration
The setup requires a two-photon laser scanning microscope (2PLSM).[2]
-
Laser Source: Ti:Sapphire laser (e.g., Coherent Chameleon or Spectra-Physics Mai Tai).
-
Wavelength: Tune to 800 nm .
-
Modulation: Pockels cell (EOM) for fast switching (microsecond precision).
-
Objective: High Numerical Aperture (NA > 0.9) water immersion objective (40x or 60x) is critical to generate the tight focal volume required for 2P excitation.
Visualization: Optical Path
Figure 2: Optical path for simultaneous imaging and uncaging.
Step-by-Step Uncaging Protocol
Step 1: Slice Preparation and Dye Loading[7]
-
Prepare acute brain slices (300
m) using standard procedures. -
Patch the target neuron in whole-cell configuration.
-
Internal Solution: High chloride internal solution is recommended to observe inward GABA currents at resting potential (
mV), or low chloride to observe outward currents ( mV). -
Morphology: Fill the cell with a structural dye (e.g., Alexa Fluor 594, 20
M) to visualize spines and dendrites.-
Note: Avoid dyes excited at 800 nm if possible, or interleave scanning to prevent premature uncaging.
-
Step 2: Application of RuBi-GABA-PMe
Critical Decision: Bath vs. Puffing.
-
Bath Application: Not recommended for detailed mapping. RuBi-GABA acts as a competitive antagonist at GABA
receptors.[3][4] Bathing the slice in 20 M RuBi-GABA can reduce the amplitude of spontaneous IPSCs. -
Local Perfusion (Puffing): Preferred Method.
-
Fill a glass pipette (tip diameter ~2-4
m) with 1–2 mM RuBi-GABA-PMe . -
Position the pipette 10–20
m above the target dendrite. -
Apply low positive pressure to create a local cloud of caged compound. This minimizes antagonism across the rest of the network.
-
Step 3: Uncaging Parameters
-
Imaging: Visualize the dendrite using 2P excitation. If using Alexa 594, 800 nm is also the excitation wavelength.
-
Targeting: Select "Point Scan" or "Region of Interest" (ROI) on the spine head or dendritic shaft.
-
Laser Pulse:
-
Recording: Trigger the laser pulse while recording the somatic whole-cell current (Voltage Clamp).
Step 4: Calibration & Controls (Self-Validating System)
To ensure the signal is genuine GABA uncaging and not an artifact:
-
Linearity Check: Vary the laser pulse duration (0.5, 1, 2, 5 ms). The evoked current (uIPSC) should scale roughly linearly or saturate, but not show abrupt steps (which indicate photodamage).
-
"No-Drug" Control: Attempt uncaging before puffing the RuBi-GABA. There should be no response.
-
Pharmacology: Wash in Bicuculline (10
M) or Gabazine. The evoked response must disappear. If a response remains, it is likely a "heat artifact" or photodamage.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| No evoked current | Laser power too low | Increase power in 2 mW increments. |
| Compound washed away | Check puffing pressure; move pipette closer. | |
| Receptor Blockade | Concentration of RuBi-GABA is too high (antagonism). Lower pipette concentration. | |
| Giant, slow current | Photodamage | Reduce pulse width. Check if bubble formed at tip. |
| High background noise | Light leak | Ensure total darkness in the rig (cover LEDs on equipment). |
| Drifting Baseline | Unstable Puffing | Use a Picospritzer for precise pressure pulses rather than continuous flow. |
Antagonism Note: RuBi-GABA-PMe
References
-
Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Cage. Frontiers in Neural Circuits, 2, 2. Link
-
Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic Spines. Frontiers in Neural Circuits, 3, 2. Link
-
Zayat, L., Calero, C., Alborés, P., Baraldo, L., & Etchenique, R. (2003). A new strategy for neurochemical photodelivery: metal-ligand heterolytic cleavage. Journal of the American Chemical Society, 125(4), 882-883. Link
-
Nikolenko, V., et al. (2007). SLM Microscopy: Scanless Two-Photon Imaging and Photostimulation with Spatial Light Modulators. Frontiers in Neural Circuits, 2, 5. Link
Sources
- 1. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Two-Photon Cross Sections – Labrigger [labrigger.com]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. Optimizing two-photon multiple fluorophore imaging of the human trabecular meshwork - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optical Silencing of Neurons with RuBi-GABA Trimethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Precision and Control in Neuroscience with RuBi-GABA Trimethylphosphine
The ability to selectively silence neuronal activity with high spatiotemporal precision is a cornerstone of modern neuroscience research. It allows for the dissection of neural circuit function, the investigation of the roles of specific neuronal populations in behavior, and the development of novel therapeutic strategies for neurological and psychiatric disorders. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to a reduction in neuronal excitability.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the application of RuBi-GABA trimethylphosphine, a powerful tool for the optical silencing of neurons. RuBi-GABA is a ruthenium-based caged compound that, upon photolysis with visible light, releases GABA with high spatial and temporal resolution.[4][5][6] The trimethylphosphine modification enhances its utility for in vivo applications.[][8] This technology offers significant advantages over traditional methods of neuronal silencing, including improved tissue penetration and reduced phototoxicity compared to UV-sensitive compounds.[4][5]
The Science Behind RuBi-GABA Trimethylphosphine: Mechanism of Action
RuBi-GABA trimethylphosphine is a photolabile "caged" compound. The GABA molecule is rendered biologically inactive by being chemically bound to a ruthenium complex. This complex acts as a photosensor. When illuminated with light of the appropriate wavelength (typically in the blue-green range), the ruthenium complex absorbs a photon, leading to a rapid conformational change and the cleavage of the bond holding the GABA molecule. This process, known as uncaging, releases free GABA into the extracellular space in a highly localized manner.
The released GABA then binds to and activates postsynaptic GABA receptors, primarily GABA-A and GABA-B receptors.[2][9][10]
-
GABA-A Receptors: These are ionotropic receptors that, upon activation, open an associated chloride ion channel.[2][9] The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential.[2][9]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation can lead to the opening of potassium channels (efflux of positive charge) and the closing of calcium channels, both of which contribute to a more hyperpolarized state and reduced neuronal excitability.[2][9][10]
The net effect of GABA receptor activation is a rapid and reversible silencing of the targeted neuron's activity.
Signaling Pathway of GABAergic Inhibition
Caption: Mechanism of RuBi-GABA mediated neuronal silencing.
Key Advantages of RuBi-GABA Trimethylphosphine
The choice of a neuronal silencing tool is critical for the success of an experiment. RuBi-GABA trimethylphosphine offers several distinct advantages:
| Feature | Advantage | Scientific Rationale |
| Visible Light Excitation | Deeper tissue penetration and reduced phototoxicity.[4][5] | Longer wavelengths of light scatter less in biological tissue, allowing for the targeting of deeper neuronal populations with less energy, thereby minimizing damage to surrounding cells. |
| High Spatiotemporal Resolution | Precise control over which neurons are silenced and when. | The uncaging event is confined to the area of illumination, allowing for subcellular precision in some applications.[11] The rapid kinetics of GABA receptor activation and deactivation ensure temporal control. |
| Reversibility | The silencing effect is transient and dependent on the presence of light. | Once the light source is removed, the released GABA is cleared from the synapse through natural uptake mechanisms, and the neuron returns to its baseline activity level. |
| No Genetic Modification Required | Can be applied to any neuronal population without the need for viral vectors or transgenic animals. | This simplifies experimental design and allows for the study of native, unmodified circuits. |
| Compatibility with Other Techniques | Can be used in conjunction with electrophysiology, calcium imaging, and other optical methods.[12] | The visible light excitation spectrum of RuBi-GABA is often compatible with the excitation and emission spectra of other fluorescent probes. |
Experimental Protocols
The following protocols provide a starting point for the use of RuBi-GABA trimethylphosphine in both in vitro and in vivo settings. Optimization of parameters such as concentration, light intensity, and duration of illumination will be necessary for specific experimental preparations and objectives.
In Vitro Protocol: Optical Silencing in Brain Slices
This protocol is designed for acute brain slice preparations, a common model for studying synaptic physiology and local circuit function.
Materials:
-
RuBi-GABA trimethylphosphine
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation setup (vibratome, perfusion system)
-
Electrophysiology rig (microscope, micromanipulators, amplifier)
-
Light source (e.g., 473 nm laser, LED) coupled to the microscope
-
Data acquisition system
Procedure:
-
Prepare a stock solution of RuBi-GABA trimethylphosphine: Dissolve RuBi-GABA trimethylphosphine in water or a suitable solvent to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C, protected from light.
-
Prepare brain slices: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Incubate slices: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Perfuse with RuBi-GABA: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF containing the desired final concentration of RuBi-GABA trimethylphosphine (typically 5-20 µM).[4] Allow the compound to perfuse for at least 10-15 minutes before starting the experiment.
-
Identify target neurons: Using a microscope with appropriate optics (e.g., DIC or fluorescence if cells are labeled), identify the neuron(s) to be silenced.
-
Obtain a whole-cell recording: Establish a whole-cell patch-clamp recording from the target neuron to monitor its membrane potential and firing activity.
-
Induce neuronal firing: Elicit action potentials in the target neuron through current injection via the patch pipette or by synaptic stimulation.
-
Apply light for uncaging: Deliver a focused pulse of light (e.g., 473 nm, 1-10 ms duration) to the soma or dendrites of the recorded neuron.[4]
-
Observe silencing: Monitor the neuron's membrane potential and firing activity. Successful silencing will be observed as a hyperpolarization and a cessation of action potentials.
-
Control experiments:
-
Record neuronal activity in the presence of RuBi-GABA but without light application to ensure the compound itself is not affecting baseline activity.
-
Apply light to a region of the slice without the presence of RuBi-GABA to control for any light-induced artifacts.
-
Apply a GABA receptor antagonist (e.g., bicuculline for GABA-A receptors) to confirm that the observed silencing is mediated by GABA receptors.
-
Experimental Workflow for In Vitro Silencing
Caption: Step-by-step workflow for in vitro neuronal silencing.
In Vivo Protocol: Optical Silencing in Anesthetized or Freely Moving Animals
This protocol provides a general framework for using RuBi-GABA trimethylphosphine to silence neuronal activity in living animals. Specific details will vary depending on the animal model and the behavioral paradigm.
Materials:
-
RuBi-GABA trimethylphosphine
-
Surgical setup for stereotaxic injection and optic fiber implantation
-
Cannula or micropipette for drug delivery
-
Optic fiber coupled to a light source (e.g., laser or high-power LED)
-
Behavioral testing apparatus
-
Neural recording system (optional, for electrophysiological validation)
Procedure:
-
Surgical preparation: Anesthetize the animal and perform a stereotaxic surgery to implant a guide cannula or an injection micropipette targeted to the brain region of interest. An optic fiber should also be implanted with its tip positioned near the injection site.
-
Recovery: Allow the animal to recover from surgery according to approved animal care protocols.
-
Preparation of RuBi-GABA for injection: Dissolve RuBi-GABA trimethylphosphine in a sterile, biocompatible vehicle (e.g., saline or aCSF) to the desired concentration.
-
Infusion of RuBi-GABA:
-
Acute experiments: In an anesthetized preparation, slowly infuse a small volume of the RuBi-GABA solution into the target brain region.
-
Chronic experiments: In a freely moving animal, connect a microinfusion pump to the implanted cannula and deliver the RuBi-GABA solution.
-
-
Light delivery: Connect the implanted optic fiber to the light source. The parameters of light delivery (power, duration, pulse frequency) will need to be optimized for the specific experiment.
-
Behavioral testing: Conduct the behavioral paradigm of interest while delivering light to induce neuronal silencing at specific times.
-
Data analysis: Analyze the behavioral data to determine the effect of neuronal silencing. If neural recordings were performed, analyze the electrophysiological data to confirm the silencing of the targeted neuronal population.
-
Histological verification: After the experiment, perfuse the animal and process the brain tissue for histology to verify the location of the injection and the optic fiber placement.
Important Considerations for In Vivo Experiments:
-
Pharmacokinetics: The diffusion and clearance of RuBi-GABA in the brain will influence the duration and spatial extent of its effect. These parameters should be empirically determined.
-
Light scattering: Light will scatter in brain tissue, potentially leading to the uncaging of GABA in a larger volume than intended. Careful calibration of light power is necessary to minimize off-target effects.
-
Controls: Appropriate control experiments are crucial, including vehicle infusions, light delivery in the absence of RuBi-GABA, and the use of inactive control compounds.
Troubleshooting and Best Practices
| Issue | Possible Cause | Suggested Solution |
| No or weak silencing effect | Insufficient RuBi-GABA concentration. | Increase the concentration of RuBi-GABA in the perfusate or injectate. |
| Insufficient light power or duration. | Increase the intensity or duration of the light pulse. Ensure the light source is properly focused on the target area. | |
| Low expression of GABA receptors on the target neurons. | This is an inherent property of the neurons. Consider targeting a different neuronal population or using a different silencing method. | |
| Phototoxicity | Excessive light power or duration. | Reduce the light intensity and/or the duration of illumination. Use the minimum light required to achieve the desired silencing effect. |
| Off-target effects | Light scattering or diffusion of RuBi-GABA. | Use a more focused light source (e.g., two-photon excitation for higher precision).[11][13][14] Optimize the injection volume and concentration of RuBi-GABA. |
| Compound instability | Improper storage or handling. | Store RuBi-GABA trimethylphosphine protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. |
Conclusion
RuBi-GABA trimethylphosphine is a versatile and powerful tool for the optical silencing of neuronal activity. Its key advantages, including visible light excitation and the absence of a need for genetic manipulation, make it an attractive option for a wide range of applications in neuroscience research. By following the protocols and best practices outlined in this guide, researchers can effectively utilize this technology to gain deeper insights into the complexities of the nervous system.
References
-
Rial Verde, E., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group. Frontiers in Neural Circuits, 2, 2. [Link]
-
Zhang, Y., Lovett-Barron, M., Lu, J., & Yuste, R. (2010). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Neural Circuits, 4, 12. [Link]
-
Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with visible light using an inorganic caging group. Frontiers in neural circuits, 2, 2. [Link]
-
Zayat, L., et al. (2009). RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity. Photochemical & Photobiological Sciences, 8(1), 38-41. [Link]
-
University of Alberta. (2022). U of A study sheds new light on how GABA affects nervous system. Folio. [Link]
-
Shao, C., et al. (2021). Optogenetic Manipulations of Amygdala Neurons Modulate Spinal Nociceptive Processing and Behavior Under Normal Conditions and in an Arthritis Pain Model. The Journal of Neuroscience, 41(1), 126-141. [Link]
-
Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [Link]
-
Le-Niculescu, H., et al. (2023). The effects of gamma-aminobutyric acid (GABA) on working memory and attention: A randomised, double-blind, placebo-controlled, crossover trial. bioRxiv. [Link]
-
Park, J. C., et al. (2023). Sleep restoration by optogenetic targeting of GABAergic neurons reprograms microglia and ameliorates pathological phenotypes in an Alzheimer's disease model. Molecular Neurodegeneration, 18(1), 84. [Link]
-
Ellis-Davies, G. C. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 1. [Link]
-
2-Minute Neuroscience. (2018). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]
-
Zito, K., & Scheuss, V. (2017). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 67-87). Humana Press, New York, NY. [Link]
-
Animated biology with Arpan. (2025). GABA: The Brain's Main Inhibitory Neurotransmitter | Mechanism, Receptors & Clinical Importance [Video]. YouTube. [Link]
-
Allen, M. J., & Sabir, S. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing. [Link]
-
Raimondo, J. V., Kay, L., Ellender, T. J., & Akerman, C. J. (2012). Optogenetic silencing strategies differ in their effects on inhibitory synaptic transmission. Nature Neuroscience, 15(8), 1102-1104. [Link]
-
Chiu, C. S., et al. (2013). Two-color, two-photon uncaging of glutamate and GABA. Frontiers in Neural Circuits, 7, 1. [Link]
-
Ghit, A., & May, M. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]
-
Wiegert, J. S., Mahn, M., Prigge, M., Printz, Y., & Yizhar, O. (2017). Silencing Neurons: Tools, Applications, and Experimental Constraints. Neuron, 95(3), 504-529. [Link]
-
Amatrudo, J. M., et al. (2015). Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Chemical Neuroscience, 6(1), 125-131. [Link]
-
Wiegert, J. S., et al. (2017). Silencing Neurons: Tools, Applications, and Experimental Constraints. Neuron, 95(3), 504-529. [Link]
-
van der Kooij, M. A., et al. (2024). GABAergic inhibition shapes behavior and neural dynamics in human visual working memory. Cerebral Cortex, 34(1), bhad463. [Link]
-
AUM BioTech. (n.d.). Primary Neuron RNA Silencing Guide. [Link]
-
Fino, E., Araya, R., Peterka, D. S., & Yuste, R. (2009). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Neural Circuits, 3, 2. [Link]
-
Kanemoto, Y., et al. (2011). Spatial Distributions of GABA Receptors and Local Inhibition of Ca2+ Transients Studied with GABA Uncaging in the Dendrites of CA1 Pyramidal Neurons. PLoS ONE, 6(7), e22652. [Link]
-
Singh, A. P., et al. (2021). Silencing neuronal activity is required for developmental circuit remodeling. bioRxiv. [Link]
-
Bakulina, O., et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(11), 3233. [Link]
-
Matsuzaki, M., et al. (2010). Two-photon uncaging of γ-aminobutyric acid in intact brain tissue. Nature Chemical Biology, 6(4), 255-257. [Link]
-
Chiu, C. S., et al. (2013). Two-color, two-photon uncaging of glutamate and GABA. Frontiers in Neural Circuits, 7, 1. [Link]
-
Richers, M. T., et al. (2017). Two-color 2P uncaging of glutamate and GABA. ChemPhotoChem, 1(5), 164-171. [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. youtube.com [youtube.com]
- 3. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. m.youtube.com [m.youtube.com]
- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 13. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 14. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optical Interrogation of Inhibitory Circuits via RuBi-GABA Uncaging and Calcium Imaging
Abstract
This guide details the methodology for combining RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine caged GABA) photolysis with calcium imaging to map inhibitory inputs onto neuronal dendrites and somata. Unlike traditional UV-sensitive caged compounds (e.g., MNI-GABA), RuBi-GABA is highly sensitive to visible light and possesses a high two-photon (2P) action cross-section. This unique photochemistry allows for versatile optical configurations but introduces specific spectral challenges. This protocol provides two validated workflows: (1) Dual-Two-Photon Microscopy (High Precision) and (2) Visible-Light Uncaging with Red-Shifted Indicators (High Accessibility), ensuring robust experimental design and data integrity.
Part 1: Technical Principle & Optical Configuration
The Spectral Challenge
The primary challenge in combining RuBi-GABA with calcium imaging is spectral cross-talk . RuBi-GABA has an absorption peak in the blue spectrum (~450–480 nm) and a two-photon cross-section peak near 800 nm.
-
Standard GCaMP Imaging: Typically uses 488 nm (1P) or 920–940 nm (2P).
-
The Conflict: Using 488 nm light to image GCaMP will globally uncage RuBi-GABA, causing massive, non-specific inhibition.
Validated Optical Strategies
To bypass this conflict, we utilize Spectral Separation .
-
Strategy A (Gold Standard): Two-Photon Imaging (940 nm) + Two-Photon Uncaging (750–800 nm). The imaging beam (940 nm) excites GCaMP but has minimal effect on RuBi-GABA. The uncaging beam (800 nm) is spatially confined to the target synapse.
-
Strategy B (Accessible): Red-Shifted Calcium Imaging (RCaMP/jRGECO) + Blue Light Uncaging (473 nm).
Optical Path Diagram
The following diagram illustrates the "Gold Standard" dual-laser 2P configuration required for subcellular precision.
Caption: Dual-path optical setup allowing independent control of imaging (940 nm) and uncaging (800 nm) beams.
Part 2: Physiological Mechanism
Understanding the signal transduction is vital for interpreting data. We are not measuring GABA directly; we are measuring the consequence of GABA receptor activation on intracellular calcium.
Caption: Uncaging releases GABA, driving Cl- influx which shunts membrane potential, preventing VGCC activation and reducing Ca2+ transients.
Part 3: Preparation & Reagents
RuBi-GABA Handling (Critical)
RuBi-GABA is exceptionally sensitive to ambient light.
-
Storage: Store lyophilized powder at -20°C in the dark.
-
Stock Solution: Dissolve in distilled water to 10–20 mM. Aliquot and freeze. Do not refreeze multiple times.
-
Working Solution: Dilute to 5–20 µM in ACSF (Artificial Cerebrospinal Fluid).
-
Dark Room: All handling must occur under red safety lights . Cover perfusion reservoirs with aluminum foil.
Slice Preparation & Loading
-
Prepare acute brain slices (300 µm) using standard protective cutting solutions (e.g., sucrose or NMDG-based).
-
Indicator Loading:
-
Viral Vector: AAV-Syn-GCaMP6f (injected 2+ weeks prior).
-
Single Cell: Patch-load with 50–100 µM OGB-1 or GCaMP plasmid electroporation.
-
Part 4: Protocol A - Dual-Two-Photon Uncaging (High Precision)
Objective: Map inhibitory inputs on a single dendritic spine while monitoring local calcium dynamics.
Step 1: Optical Calibration
-
Imaging Beam: Tune Laser 1 to 940 nm . Set power to <15 mW at the sample to avoid uncaging RuBi-GABA.
-
Uncaging Beam: Tune Laser 2 to 750–800 nm .
-
Alignment: Bleach a spot on a fluorescent slide (e.g., fluorescein) with the uncaging laser and image with the imaging laser to ensure co-alignment.
Step 2: Bath Application
-
Establish a stable baseline of GCaMP fluorescence.
-
Perfuse 10 µM RuBi-GABA in ACSF.
-
Wait 10 minutes for equilibration. Note: Keep the setup in total darkness.
Step 3: Defining the ROI
-
Identify a dendritic spine of interest.
-
Place the Uncaging ROI (uROI) ~0.5 µm from the spine head (peri-synaptic) to mimic physiological release.
-
Place the Imaging ROI over the spine head and parent dendrite.
Step 4: The Experiment (Shunting Inhibition)
To visualize inhibition, you must first induce activity (calcium is low at rest).
-
Induce Activity: Trigger a Back-Propagating Action Potential (bAP) via somatic current injection (patch-clamp) OR synaptic stimulation.
-
Control Trial: Record Ca2+ transient from the bAP alone.
-
Test Trial: Deliver Uncaging Pulse (0.5 – 2 ms duration, 15–30 mW) 10–20 ms prior to the bAP trigger.
-
Readout: Compare the integrated Ca2+ fluorescence (
) of Control vs. Test.
Success Metric: A successful experiment will show a 30–60% reduction in the bAP-induced Ca2+ transient in the Test trial (local shunting).
Part 5: Protocol B - Visible Light Uncaging (Accessible)
Objective: Use standard confocal/1P systems to study inhibition. Requirement: Red Calcium Indicator (e.g., jRGECO1a, RCaMP1h).
-
Indicator: Express jRGECO1a (Excitation: 561 nm).
-
Uncaging Source: 473 nm Blue Laser or LED.
-
Imaging: Excite jRGECO at 561 nm. Note: 561 nm light does not uncage RuBi-GABA efficiently.
-
Protocol:
-
Image continuously at 561 nm.
-
Pulse 473 nm light (5–10 ms) at the target location.
-
Observe the suppression of spontaneous or evoked Red Ca2+ transients.
-
Part 6: Data Analysis & Interpretation
Quantitative Metrics Table
| Parameter | Description | Typical Value | Interpretation |
| Peak fluorescence change during bAP/stimulation | 100% (Normalized) | Baseline excitability. | |
| Peak fluorescence change during GABA release | 40–70% | Reduced Ca2+ indicates successful inhibition. | |
| Uncaging Delay | Time between light pulse and response | < 2 ms | Direct receptor activation (fast kinetics). |
| Spatial Spread | Distance of inhibition effect | 10–20 µm | Indicates dendritic length constant/shunting reach. |
Artifact Control
-
"Bleed-through" Check: Uncage at 800 nm without RuBi-GABA in the bath. If you see a fluorescence increase, your laser is directly exciting the GCaMP (thermal or spectral tail).
-
Phototoxicity: If the baseline fluorescence rises steadily, the laser power is too high.
Part 7: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Global "Silencing" | Imaging laser is uncaging RuBi. | Increase imaging wavelength to >920 nm. Reduce imaging power. |
| No Effect | RuBi-GABA degraded. | Prepare fresh stock. Ensure "Dark Mode" during prep. |
| High Background | Spontaneous uncaging. | Shield microscope from monitor screens and room LEDs. |
| Direct Excitation | 2P Uncaging laser exciting GCaMP. | Shift uncaging to 720 nm (if possible) or ensure GCaMP is GCaMP6f (lower basal fluorescence). |
References
-
Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with visible light using an inorganic caging group.[1] Nature Methods, 5(4), 335–337. Link
-
Fino, E., & Yuste, R. (2011). Dense inhibitory connectivity in neocortex. Neuron, 69(6), 1188–1203. Link
-
Packer, A. M., Roska, B., & Häusser, M. (2013). Targeting neurons and photons for optogenetics. Nature Neuroscience, 16(7), 805–815. Link
-
Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4(11), 1086–1092. (Foundational 2P uncaging principles). Link
Sources
Advanced Delivery Protocols for RuBi-GABA Trimethylphosphine in Brain Tissue
Introduction & Compound Profile
RuBi-GABA Trimethylphosphine (RuBi-GABA-PMe
This structural modification is critical: the PMe
Key Technical Specifications
| Feature | Specification | Impact on Experimental Design |
| Uncaging Wavelength | Visible (450–473 nm) | Compatible with standard blue lasers/LEDs; less scattering than UV. |
| Two-Photon Cross-Section | ~800 nm (peak) | Ideal for deep-tissue uncaging using Ti:Sapphire lasers. |
| Uncaging Speed | < 50 ns | Mimics physiological synaptic transmission kinetics.[1] |
| Solubility | > 50 mM (Water) | No DMSO required; reduces vehicle-induced cytotoxicity. |
| Receptor Antagonism | Low | Reduced GABA |
Chemical Handling & Stability
Expert Insight: The high sensitivity of RuBi-GABA-PMe
Protocol: "Dark Room" Preparation
-
Environment: All handling must occur under red light ( > 600 nm). Standard "amber" safety lights may not be sufficient; use strict dark-room conditions or dedicated red LED illumination.
-
Stock Solution:
-
Dissolve lyophilized powder in sterile, distilled water or ACSF (Artificial Cerebrospinal Fluid) to a concentration of 10–20 mM .
-
Do not use DMSO unless strictly necessary; the PMe
variant is highly water-soluble. -
Aliquot into light-tight (black opaque) microtubes (20–50 µL per tube).
-
Store at -20°C . Stability is >6 months if protected from light.
-
-
Working Solution:
-
Dilute stock into oxygenated ACSF immediately prior to use.
-
Target Concentration: 5–20 µM (Bath application) or 1–5 mM (Puff application).
-
Delivery Method 1: Bath Application (Acute Slices)[3]
This method is preferred for mapping long-range connectivity or when uniform tissue concentration is required.
Workflow Diagram: Bath Loading
Caption: Critical workflow for bath application ensuring light protection and equilibration.
Step-by-Step Protocol
-
System Preparation: Wrap the ACSF reservoir, tubing, and recording chamber in aluminum foil or black tape. Ensure the microscope condenser is off or filtered (Red filter).
-
Perfusion: Switch the perfusion line to the RuBi-GABA-PMe
containing ACSF. -
Flow Rate: Maintain 2–4 mL/min . Faster flow rates ensure fresh compound delivery but consume more reagent.
-
Equilibration: Allow 10–15 minutes for the compound to diffuse into the slice (typically 300 µm thick).
-
Note: The PMe
variant diffuses faster than PPh variants due to smaller molecular size.
-
-
Washout: After the experiment, wash with standard ACSF for >20 minutes.
Expert Tip: To conserve compound, use a recirculating perfusion system (10–15 mL total volume). However, monitor oxygenation levels strictly, as recirculation can degrade slice health over time.
Delivery Method 2: Focal Puffer / Microinjection
This method is ideal for studying single synapses or minimizing costs. It allows for high local concentrations without bathing the entire slice.
Protocol
-
Pipette Fabrication: Pull a borosilicate glass pipette (similar to a patch pipette) with a tip resistance of 2–4 MΩ .
-
Filling: Backfill with 1–5 mM RuBi-GABA-PMe
in ACSF.-
Concentration Rationale: The concentration in the pipette must be ~100x higher than the target tissue concentration to account for dilution upon ejection.
-
-
Positioning: Place the tip 10–20 µm above the target dendritic region using a micromanipulator.
-
Ejection: Connect to a Picospritzer or pneumatic injector.
-
Pressure: 2–5 psi.
-
Pulse Duration: 5–20 ms (synchronized with the uncaging laser pulse).
-
Note: Continuous "leak" from the tip can cause desensitization. Apply a slight negative holding pressure if necessary.
-
Optical Uncaging Parameters
RuBi-GABA-PMe
A. One-Photon Uncaging (Visible)
-
Source: 473 nm DPSS Laser or high-power Blue LED.
-
Power: 5–15 mW at the sample.
-
Duration: 1–5 ms pulses.
-
Resolution: ~10–50 µm (XY). Good for mapping dendritic branches or somatic inhibition.
B. Two-Photon Uncaging (Infrared)
-
Wavelength: 800 nm (Optimal) to 820 nm.
-
Power: 15–30 mW (post-objective).
-
Resolution: < 1 µm (Diffraction limited). Enables single-spine inhibition.[1]
-
Advantage: The Ruthenium cross-section at 800 nm is sufficient for efficient release without the toxicity associated with UV lasers.
Optical Setup Diagram
Caption: Two-photon excitation path for localized uncaging at 800 nm.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| No Response | Compound degradation (Light exposure) | Prepare fresh stock in absolute darkness . Check laser power at objective. |
| Run-down of Response | Receptor Desensitization | Decrease basal light exposure. Increase inter-trial interval (>30s). |
| Epileptiform Activity | GABA | Reduce concentration. RuBi-GABA-PMe |
| Photo-artifact | Laser heating | Run a "Laser Only" control without the compound to subtract heating artifacts. |
References
-
Zayat, L., et al. (2003).[5] A new strategy for neurochemical photodelivery: Metal-ligand heterolytic cleavage.[5] Journal of the American Chemical Society.[5]
-
Rial Verde, E. M., et al. (2008).[5][6] Photorelease of GABA with Visible Light Using an Inorganic Caging Group.[7][3][4][5][8][9] Frontiers in Neural Circuits.
-
Fino, E., & Yuste, R. (2011).[3][4] Dense Inhibitory Connectivity in Neocortex. Neuron.
-
Tocris Bioscience. RuBi-GABA Trimethylphosphine Product Data.
-
Nikolenko, V., et al. (2007). SLM Microscopy: Scanless Two-Photon Imaging and Photostimulation with Spatial Light Modulators. Frontiers in Neural Circuits.
Sources
- 1. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RuBi-GABA | GABAB Receptors | Tocris Bioscience [tocris.com]
- 6. Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing side effects of RuBi GABA trimethylphosphine photolysis products
Technical Support Center: RuBi-GABA Photolysis
A Guide for Researchers on Minimizing Side Effects of Trimethylphosphine-Related Photolysis Products
Welcome to the technical support center for advanced applications of RuBi-GABA. As Senior Application Scientists, we understand that cutting-edge research requires not only powerful tools but also a deep understanding of their chemical behavior. This guide is designed to provide you, our fellow researchers, with expert insights and actionable protocols to ensure the integrity of your experiments by minimizing the potential side effects arising from RuBi-GABA photolysis, particularly concerning its trimethylphosphine ligands.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during RuBi-GABA uncaging experiments. Our goal is to explain the causality behind these issues and provide logical, self-validating solutions.
Q1: What are the primary photolysis products of RuBi-GABA, and why are the trimethylphosphine-related byproducts a potential concern?
A1: Understanding the photolysis reaction is the first step to controlling it. When a photon of appropriate wavelength (e.g., ~473 nm for one-photon or ~800 nm for two-photon) strikes the RuBi-GABA complex, the ruthenium center absorbs the energy, leading to the cleavage of the bond holding the GABA molecule.[1][2][3]
The primary products of this reaction are:
-
γ-aminobutyric acid (GABA): The desired bioactive molecule.
-
A Ruthenium (Ru) Complex: The remaining cage structure, which now has a water molecule in place of GABA.
-
Free Phosphine Ligands: The original complex contains phosphine ligands (often trimethylphosphine or triphenylphosphine) to tune its photochemical properties. Upon photolysis, these can be released or modified.
The concern arises from the potential biological activity of the ruthenium complex and the released phosphine ligands. While RuBi-GABA itself shows no detectable side effects on endogenous GABAergic and glutamatergic receptors at typical working concentrations, the byproducts can accumulate, especially with repeated or high-intensity stimulation.[1][2]
-
Ruthenium Polypyridyl Complexes: The leftover ruthenium cage is a type of polypyridyl complex. While the specific photolysis product of RuBi-GABA is designed for stability, related ruthenium complexes have been investigated for anticancer properties due to their potential cytotoxicity and ability to induce DNA damage.[4][5][6][7][8] This inherent bioactivity, though often at higher concentrations than typically generated in uncaging experiments, warrants careful control.
-
Trimethylphosphine (PMe₃) and its Oxide: Trimethylphosphine is known to be toxic and pyrophoric (spontaneously flammable in air).[9] In an aqueous biological environment, it is readily oxidized to the much safer trimethylphosphine oxide (TMPO).[9] While TMPO is considered to have low toxicity, it is still a bioactive molecule.[10] High concentrations of related phosphine oxides have been shown to cause neurological effects in animal studies.[11] The primary concern in a typical experiment is the cumulative, localized concentration of these byproducts.
Q2: I'm observing unexpected neuronal activity, decreased cell health, or response rundown after repeated photostimulation. Could this be due to photolysis byproducts?
A2: This is a critical troubleshooting question. Yes, these effects can certainly be linked to byproduct accumulation. Distinguishing between genuine GABAergic signaling, phototoxicity, and byproduct effects is essential for data integrity.
Causality:
-
Unexpected Excitation/Activity: The ruthenium byproduct could have off-target effects on ion channels or receptors.
-
Decreased Cell Health: Cumulative cytotoxic effects from the ruthenium complex or phosphine byproducts can lead to cellular stress or apoptosis.[4]
-
Response Rundown: This can be complex. While receptor desensitization is a possibility, it could also be due to the buildup of byproducts that antagonize GABA receptors or otherwise impair cellular function.
Use the following diagnostic workflow to pinpoint the cause:
Caption: A logical workflow to diagnose the source of experimental artifacts.
If this workflow suggests that byproducts are the likely cause (i.e., the effect only occurs when RuBi-GABA is present and illuminated), your next step is to optimize your experimental parameters.
Q3: How can I strategically minimize the local concentration of photolysis byproducts?
A3: The key is to adopt a "minimal effective dose" philosophy for both the compound and the photons used to uncage it. The goal is to release just enough GABA to elicit the desired physiological response and no more.
Causality: The concentration of byproducts is directly proportional to the number of uncaging events. Therefore, reducing the concentration of the caged compound, the volume of illumination, or the total number of photons will proportionally reduce the byproduct load.[12]
Here are actionable strategies, summarized in the table below:
| Parameter | Standard Approach | Optimized Approach (to reduce byproducts) | Rationale |
| RuBi-GABA Concentration | 100-300 µM | 5-20 µM | RuBi-GABA has a high quantum yield.[13] Lower concentrations are often sufficient, reducing both the available substrate for byproduct formation and potential antagonist effects of the caged compound itself.[1][14] |
| Light Power / Duration | High power, long pulses (e.g., >10 ms) | Minimal effective power and shortest possible pulse (e.g., 0.5-5 ms)[1] | Reduces total photon budget, minimizing excess uncaging and direct phototoxicity.[12][15] Calibrate to find the threshold for a reliable biological response. |
| Perfusion Rate | Static bath or slow perfusion | Fast, localized perfusion | Actively washes away byproducts from the recording site, preventing accumulation over time. This is one of the most effective strategies. |
| Stimulation Protocol | Repeated stimulation of the same spot | Spatially distributing stimulation points (if possible) or increasing the inter-trial interval | Allows more time for byproducts to diffuse away from the critical zone before the next stimulation event. |
Table 1: Strategies for Minimizing Photolysis Byproduct Accumulation.
Q4: Are there alternative caged GABA compounds that produce more benign byproducts?
A4: Yes, the field of caged compound development is active, and several alternatives exist, each with its own profile of advantages and disadvantages. The choice of a caged compound is a critical experimental decision based on the specific requirements of your study (e.g., one-photon vs. two-photon, required temporal precision).
| Caged Compound | Caging Group Chemistry | Typical Excitation | Key Advantages | Potential Downsides & Byproducts |
| RuBi-GABA | Ruthenium-bipyridine-phosphine | 1P: ~473 nm2P: ~800 nm | Visible light excitation , high quantum yield, fast release kinetics.[1][2][3] | Ruthenium complex and phosphine oxide byproducts with potential bioactivity.[4][9] |
| MNI-caged GABA | Methoxy-nitroindolinyl | 1P: ~355 nm2P: ~720 nm | Well-established for 2P uncaging, good spatial resolution.[14] | UV light excitation (higher phototoxicity). Byproducts can be acidic and potentially reactive. The caged form can act as a GABA receptor antagonist.[16] |
| DEAC450-caged GABA | Diethylaminocoumarin | 1P: ~450 nm2P: ~900 nm | Visible light excitation, high quantum yield, photolysis products are generally considered less reactive than nitroaromatic byproducts.[17] | Can have lower two-photon cross-sections compared to MNI cages, potentially requiring higher laser power. |
| Bhc-caged GABA | Dihydroxyphenyl-bithienyl-carbonyl | 1P: ~405 nm | High two-photon cross-section, good for in-vivo applications. | Byproducts can have residual fluorescence. |
Table 2: Comparison of Common Caged GABA Compounds.
Recommendation: If your experimental design permits, and byproduct toxicity is a primary concern, exploring coumarin-based cages like DEAC450-GABA is a worthwhile endeavor.
Essential Experimental Protocols
Adherence to rigorous control protocols is the cornerstone of trustworthy and publishable science. Here are two essential, self-validating protocols.
Protocol 1: Calibration of Minimal Effective Light Dose
Objective: To determine the lowest light power and duration required to elicit a consistent, minimal physiological response, thereby minimizing byproduct generation.
Methodology:
-
Preparation: Prepare your standard recording setup (e.g., whole-cell patch-clamp on a neuron in a brain slice) with a low concentration of RuBi-GABA (e.g., 10 µM).
-
Set Initial Parameters: Set your light source (e.g., 473 nm laser) to its lowest power setting and a short pulse duration (e.g., 0.5 ms).
-
Positioning: Position the uncaging spot at a consistent location, for example, 10 µm from the soma of the recorded neuron.
-
Iterative Testing: a. Deliver a single light pulse and record the physiological response (e.g., inhibitory postsynaptic current, IPSC). b. If no response is observed, incrementally increase the laser power. Record the response at each power level. c. Once a small, reliable response is detected, note this power level. This is your power threshold . d. Return to the power threshold and incrementally increase the pulse duration (e.g., from 0.5 ms to 1 ms, 2 ms, etc.), noting the effect on the response amplitude.
-
Analysis: Plot the response amplitude versus light power and duration. Select the parameters that are just above the threshold for consistently evoking the desired minimal response (e.g., an IPSC comparable to a spontaneous miniature IPSC).
-
Validation: Use these "minimal effective" parameters for all subsequent experiments. This ensures that you are not saturating the system with excess GABA and, by extension, excess byproducts.
Protocol 2: Byproduct Accumulation Control
Objective: To directly test if the accumulation of photolysis byproducts is causing response rundown or other deleterious effects over the course of your experiment.
Methodology:
-
Establish a Baseline: Using your minimal effective light dose, deliver a standard stimulation protocol (e.g., 1 pulse every 20 seconds for 10 minutes) and record the response amplitude. This will serve as your reference experiment.
-
"Pre-Charge" with Byproducts: a. In a fresh preparation, move the uncaging spot to a location adjacent to, but not directly on, the target cell (e.g., 50 µm away). b. Deliver a high-intensity, prolonged barrage of light pulses into this "sacrificial" area (e.g., 50 pulses at 10 Hz at high power). The goal is to generate a high local concentration of photolysis byproducts without directly stimulating the target cell. c. Immediately move the uncaging spot back to the original target location.
-
Test the Response: Deliver a single test pulse using your standard minimal effective light dose and record the response.
-
Analysis and Interpretation:
-
If the response to the test pulse is significantly smaller than the initial baseline responses from step 1, it provides strong evidence that the accumulated byproducts are inhibitory or desensitizing.
-
If the response is unchanged, byproduct accumulation is unlikely to be the cause of any observed rundown in your primary experiment.
-
Caption: Workflow for the Byproduct Accumulation Control Protocol.
By integrating these FAQs, troubleshooting guides, and validation protocols into your experimental design, you can confidently mitigate the potential side effects of RuBi-GABA photolysis products, ensuring the accuracy and reliability of your valuable data.
References
-
Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group. Frontiers in Neural Circuits, 2, 2. [Link]
-
Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]
-
Wang, M., He, Y., Wu, C., Wu, F., & Chen, Z. (2017). Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence. Frontiers in Cellular Neuroscience, 11, 133. [Link]
-
Cosmetic Ingredient Review. (2024). Safety Assessment of Trimethylbenzoyl Diphenylphosphine Oxide as Used in Cosmetics. [Link]
-
Marrache, S., & Dhar, S. (2015). Encapsulation of Ru(II) Polypyridine Complexes for Tumor-Targeted Anticancer Therapy. Molecules, 20(8), 15301–15322. [Link]
-
Matsuzaki, M., Ellis-Davies, G. C., & Kasai, H. (2008). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods, 5(12), 1047–1052. [Link]
-
Passlick, S., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Cellular Neuroscience, 13, 16. [Link]
-
Fino, E., et al. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]
-
Shah, A. A., et al. (2022). Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands. Inorganic Chemistry, 61(4), 2131–2143. [Link]
-
Olson, J. P., et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Cellular Neuroscience, 7, 231. [Link]
-
Ellis-Davies, G. C. R. (2018). A chemist and biologist talk to each other about caged neurotransmitters. Beilstein Journal of Organic Chemistry, 14, 2116–2125. [Link]
-
Shah, A. A., et al. (2022). Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands. ACS Publications. [Link]
-
Olson, J. P., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. Journal of the American Chemical Society, 135(16), 5946–5949. [Link]
-
Guerrero, M. (2018). Investigation of the cellular uptake and cytotoxicity of Ruthenium(II) polypyridyl complexes. MavMatrix. [Link]
-
Wikipedia. (n.d.). Trimethylphosphine. Retrieved February 4, 2026, from [Link]
-
Zestos, A. G., et al. (2024). Caged Zn2+ Photolysis in Zebrafish Whole Brains Reveals Subsecond Modulation of Dopamine Uptake. ACS Chemical Neuroscience. [Link]
-
Képiró, M., et al. (2024). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. Bioconjugate Chemistry. [Link]
-
Hayama, T., et al. (2013). GABA promotes the competitive selection of dendritic spines by controlling local Ca2+ signaling. Nature Neuroscience, 16(10), 1409–1416. [Link]
-
Guerrero, M. (2018). Investigation of the Cellular Uptake and Cytotoxicity of Ruthenium(II) Polypyridyl Complexes as a Function of Lipophilicity. ProQuest. [Link]
-
Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Frontiers in Physiology, 9, 1199. [Link]
-
Rial Verde, E. M., et al. (2008). Kinetics and spatial resolution of RuBi-GABA uncaging. ResearchGate. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Triphenylphosphine oxide. [Link]
Sources
- 1. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. RuBi-GABA, caged-GABA compound (CAS 1028141-88-9) | Abcam [abcam.com]
- 4. Encapsulation of Ru(II) Polypyridine Complexes for Tumor-Targeted Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "INVESTIGATION OF THE CELLULAR UPTAKE AND CYTOTOXICITY OF RUTHENIUM(II)" by Matthew Guerrero [mavmatrix.uta.edu]
- 8. Investigation of the Cellular Uptake and Cytotoxicity of Ruthenium(II) Polypyridyl Complexes as a Function of Lipophilicity - ProQuest [proquest.com]
- 9. Trimethylphosphine - Wikipedia [en.wikipedia.org]
- 10. CAS 676-96-0: Trimethylphosphine oxide | CymitQuimica [cymitquimica.com]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. BJOC - A chemist and biologist talk to each other about caged neurotransmitters [beilstein-journals.org]
- 13. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 14. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABA promotes the competitive selection of dendritic spines by controlling local Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
RuBi-GABA-PMe3 Uncaging: Technical Support & Control Strategy Guide
Executive Summary: The PMe3 Advantage
You are utilizing RuBi-GABA-PMe3 (Ruthenium-bipyridine-trimethylphosphine -GABA). It is critical to distinguish this from the standard RuBi-GABA (which contains triphenylphosphine or PPh3).
-
Standard RuBi-GABA (PPh3): Highly lipophilic, can accumulate in membranes, and shows higher baseline antagonism of GABA-A receptors.
-
Your Variant (PMe3): Designed for enhanced water solubility and reduced membrane retention .[1] This allows for faster wash-out and cleaner baselines. However, the ruthenium core still possesses intrinsic pharmacological activity that necessitates the rigorous controls detailed below.
Mechanism of Action
Understanding the photochemistry is the first step in troubleshooting. RuBi-GABA-PMe3 releases GABA via heterolytic cleavage of the Ruthenium-Amine bond upon excitation with visible light (400–500 nm) or two-photon excitation (800–900 nm).
Uncaging Pathway Diagram
Figure 1: Photolysis pathway of RuBi-GABA-PMe3. Note that the Ruthenium aqua-complex byproduct remains in solution.
Mandatory Control Experiments (The "Zero-Signal" Baseline)
In uncaging experiments, "seeing a response" is easy; proving the response is only from uncaged GABA is difficult. You must run these three controls to validate your data.
Control A: The "Dark" Antagonism Check (Critical)
Issue: All Ruthenium-based cages have a residual affinity for the GABA-A receptor GABA-binding site, acting as weak competitive antagonists in the dark. The Test:
-
Establish a stable baseline of electrically evoked IPSCs (eIPSCs) or spontaneous mIPSCs.
-
Wash in RuBi-GABA-PMe3 (at working concentration, e.g., 10–20 µM) without light.
-
Pass Criteria: eIPSC amplitude should not decrease by >10-15%.
-
Fail Criteria: If eIPSCs are blocked by >20%, your concentration is too high, or the specific receptor subunit composition is highly sensitive to the Ru-moiety.
Control B: The "Light-Only" Artifact Check
Issue: High-intensity laser light can cause tissue heating, photoelectric artifacts on the electrode, or autofluorescence-induced toxicity. The Test:
-
Prepare a slice/culture without RuBi-GABA (ACSF only).
-
Target a neuron and execute your exact uncaging protocol (same laser power, duration, and repetition rate).
-
Pass Criteria: No change in holding current (< 5 pA deviation) and no change in membrane resistance.
Control C: The "Cage-Only" Stability Check
Issue: Spontaneous hydrolysis (uncaging without light) or enzymatic degradation. The Test:
-
Incubate the slice with RuBi-GABA-PMe3 for 20 minutes in the dark.
-
Monitor holding current (Voltage Clamp).
-
Pass Criteria: No gradual inward/outward current drift (depending on Cl- reversal). A drift suggests the cage is breaking down or the PMe3 ligand is oxidizing.
Experimental Workflow & Decision Tree
Use this logic flow to troubleshoot signal issues during your experiment.
Figure 2: Decision logic for validating RuBi-GABA-PMe3 responses.
Troubleshooting & FAQs
Q1: I see a strong response, but the decay is much slower than a synaptic IPSC. Is this normal?
A: Yes, to an extent.[2]
-
Cause: Uncaging creates a "cloud" of GABA that diffuses away slowly, unlike the rapid clearance in a synaptic cleft.
-
Correction: Use shorter laser pulses (0.5 – 2 ms). If the decay is >500ms, your concentration of RuBi-GABA is likely too high, causing volume saturation.
Q2: My baseline current drifts significantly when I wash in the RuBi-GABA-PMe3.
A: This indicates GABA-A receptor interaction (antagonism/agonism) or Solution Mismatch .
-
PMe3 Specifics: The PMe3 variant is hygroscopic. If your stock was not stored perfectly dry, the actual concentration might be lower, or hydrolysis products (free GABA) might be present.
-
Action: Ensure the stock solution was aliquoted and frozen immediately. Check the pH of the ACSF after adding the compound; Ruthenium complexes can be slightly acidic.
Q3: Can I use RuBi-GABA-PMe3 for Two-Photon (2P) uncaging?
A: Yes.
-
Settings: Optimal excitation is typically 800–820 nm .
-
Power: Start at 15–20 mW (at the sample).
-
Advantage: The PMe3 variant has a high two-photon cross-section (similar to PPh3, ~0.1–0.3 GM), allowing for excellent z-axis resolution (single spine mapping).
Q4: The solution turned slightly cloudy.
A: Stop immediately.
-
Cause: While PMe3 improves solubility, the complex can still precipitate in high-phosphate buffers or if the concentration > 5 mM.
-
Fix: Filter the solution (0.22 µm) and verify concentration via absorbance (RuBi-GABA absorbs at ~450nm).
Comparison of RuBi Variants
| Feature | RuBi-GABA (Standard/PPh3) | RuBi-GABA-PMe3 (Trimethyl) |
| Ligand | Triphenylphosphine (Bulky, Lipophilic) | Trimethylphosphine (Compact, Polar) |
| Solubility | Low (requires DMSO stock) | High (Water soluble) |
| Wash-out Speed | Slow (sticks to membranes) | Fast (clears rapidly) |
| Dark Antagonism | Moderate to High | Reduced |
| Quantum Yield | High (~0.1 - 0.2) | High (~0.1 - 0.25) |
References
-
Zayat, L., et al. (2003). "A new strategy for caging neurotransmitters: Ruthenium-bipyridine complexes."[3] Journal of the American Chemical Society.
-
Nikolenko, V., et al. (2005). "Two-photon uncaging of GABA." Chemical Communications.[4]
-
Rial Verde, E. M., et al. (2008). "Photorelease of GABA with Visible Light Using an Inorganic Caging Group." Frontiers in Neural Circuits.
-
Fino, E., et al. (2009). "RuBi-Glutamate: Two-Photon and Visible-Light Photo-Uncaging of Glutamate for Dendritic Spine Stimulation." Biophysical Journal. (Context on RuBi chemistry platform).
Sources
- 1. Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo RuBi-GABA Uncaging
Topic: Reducing Light Scattering & Maximizing Resolution
Executive Summary: The Scattering Challenge
Welcome to the technical support hub for RuBi-GABA uncaging. You are likely here because your in vivo experiments are suffering from poor spatial resolution or shallow penetration depths.
The Physics of the Problem:
Brain tissue is a highly scattering medium.[1] The scattering coefficient (
The Solution Architecture: To reduce scattering while maintaining RuBi-GABA efficacy, you must transition from Linear (1P) Excitation to Non-Linear (2P) Excitation , and potentially employ Wavefront Shaping (Holography) .
Optical Hardware Optimization (The "How")
Strategy A: Two-Photon (2P) Excitation
Switching to 2P excitation is the single most effective way to reduce scattering. RuBi-GABA has a distinct two-photon absorption cross-section that allows for effective photolysis using femtosecond pulsed lasers.
Technical Specifications:
-
Optimal Wavelength: 800 nm (matches the 2P absorption band of the Ruthenium-bipyridine chromophore).
-
Laser Source: Ti:Sapphire femtosecond laser (e.g., Coherent Chameleon, Spectra-Physics Mai Tai).
-
Pulse Width: <140 fs (critical for peak power generation).
-
Power Modulation: You must implement depth-dependent power increases (Pockels cell) to compensate for the remaining scattering.
| Parameter | 1P Uncaging (Blue) | 2P Uncaging (IR) | Impact on Scattering |
| Wavelength | 450–473 nm | 800 nm | Drastic Reduction (IR penetrates deeper) |
| Excitation Volume | Entire cone of light | Femtoliter focal point | High Resolution (No out-of-focus release) |
| Depth Limit | ~50–100 µm | ~400–600 µm | Deep Tissue Access |
| Cross-Section | High (Linear) | ~0.14 GM | Requires high peak power |
Strategy B: Holography & Temporal Focusing (Advanced)
If you are using 2P but still see "axial smearing" (z-axis blur) when stimulating large areas (e.g., soma-wide inhibition), you need Temporal Focusing (TF) .
-
The Issue: Standard holographic spots (CGH) in 2P can still suffer from scattering-induced speckle and poor axial confinement.
-
The Fix: TF uses a diffraction grating to disperse the femtosecond pulse spectrum. The frequencies only recombine (and thus the pulse only becomes short enough for 2P excitation) at the exact focal plane. This "locks" the excitation to a specific Z-plane, immune to scattering above/below the target.
Visualization: Optical Setup for Low-Scattering Uncaging
The following diagram illustrates the recommended optical path for minimizing scattering using 2P and Temporal Focusing.
Caption: Figure 1. Optical path for 2P-RuBi-GABA uncaging. The diffraction grating (Temporal Focusing) ensures photons only compress in time at the focal plane, minimizing scattering artifacts.
Chemical & Biological Protocols (The "What")
Even with perfect optics, incorrect chemical handling can mimic scattering artifacts (e.g., high background noise).
Protocol: Preparation and Injection
Objective: Deliver sufficient RuBi-GABA without causing baseline receptor antagonism or toxicity.
-
Stock Preparation:
-
Dissolve RuBi-GABA in intracellular solution or ACSF.
-
Stock Conc: 10–20 mM.
-
Storage: Aliquot and freeze at -20°C. Protect from light (amber tubes). Critical: RuBi-GABA is sensitive to ambient blue light.
-
-
In Vivo Injection (Pressure Ejection):
-
Pipette Conc: 2–5 mM (Local perfusion).
-
Bath Conc (Slices/Surface): 300–500 µM.
-
Note: Unlike Glutamate cages, GABA cages can act as weak antagonists (GABA-A receptor block) at high concentrations. Do not exceed 500 µM in the bath if monitoring spontaneous activity [1, 2].
-
-
Verifying "Silence":
-
Before uncaging, record baseline IPSCs. If spontaneous IPSCs disappear upon RuBi-GABA application (dark), your concentration is too high and is blocking the receptors. Dilute by 50%.
-
Troubleshooting & FAQs (The "Fix")
Interactive Troubleshooting Guide
Use this logic flow to diagnose signal issues during in vivo experiments.
Caption: Figure 2. Diagnostic workflow for failed uncaging events. Most failures stem from incorrect wavelength tuning or degraded chemical stock.
Frequently Asked Questions
Q1: I see a large "photoelectric artifact" when the laser fires. Is this the GABA current?
-
A: Likely not. If the response is instantaneous (<0.1 ms delay) and decays immediately with the laser pulse, it is a photoelectric artifact caused by the laser hitting the recording electrode.
-
Fix: Move the uncaging spot >5 µm away from the electrode tip. Ensure your electrode is shielded or use discontinuous amplifier mode (DSE) if possible. Real GABA currents have a latency of ~0.5–2 ms [3].
Q2: Why is my spatial resolution poor even with 2P (800 nm)?
-
A: You may be using excessive laser power, causing "saturation" of the uncaging volume. 2P uncaging is non-linear; increasing power expands the effective focal volume (Point Spread Function).
-
Fix: Map the "uncaging sensitivity" by uncaging at varying distances from a spine. The response should drop off sharply (>50% drop within 1 µm). If it doesn't, lower your laser power.
Q3: Can I use 720 nm instead of 800 nm?
-
A: 720 nm is optimal for MNI-Glutamate but suboptimal for RuBi-GABA. While RuBi-GABA will uncage at 720 nm, the cross-section is lower, requiring higher power (more heating/scattering). Stick to 800 nm for maximum efficiency [1].[2]
Q4: Is RuBi-GABA toxic to tissue?
-
A: RuBi-GABA is generally non-toxic and stable at neutral pH. However, the ruthenium by-product after photolysis is biologically inert. The main risk is GABA antagonism at high concentrations (see Protocol section) [1].
References
-
Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group.[2] Frontiers in Neural Circuits, 2, 2. Link
-
Fino, E., & Yuste, R. (2011). Dense Inhibitory Connectivity in Neocortex. Neuron, 69(6), 1188–1203. Link
-
Nikolenko, V., Poskanzer, K. E., & Yuste, R. (2007). Two-photon photostimulation and imaging of neural circuits.[2] Nature Methods, 4(11), 943–950. Link
-
Papagiakoumou, E., et al. (2010). Scanless two-photon excitation of channelrhodopsin-2. Nature Methods, 7(10), 848–854. (Reference for Temporal Focusing physics). Link
Sources
Validation & Comparative
RuBi-GABA (Trimethylphosphine) vs. MNI-Caged GABA: Efficacy & Application Guide
The following guide provides an in-depth technical comparison between RuBi-GABA (specifically the trimethylphosphine variant) and MNI-caged GABA.
Executive Summary
For researchers investigating inhibitory neurotransmission, the choice between RuBi-GABA (Ruthenium-bipyridine-trimethylphosphine-GABA) and MNI-GABA (4-Methoxy-7-nitroindolinyl-GABA) is not merely a preference for chemical suppliers but a fundamental decision between experimental modalities (One-Photon vs. Two-Photon) and physiological fidelity .
-
Choose RuBi-GABA if: You require visible light (473–488 nm) uncaging , deep tissue penetration with reduced scattering, or are performing dual-color experiments (e.g., uncaging GABA with blue light while imaging/uncaging Glutamate with 2P IR light). Its high extinction coefficient allows use at low concentrations (~10–20 µM), minimizing GABA-A receptor antagonism.
-
Choose MNI-GABA if: You require diffraction-limited Two-Photon (2P) spatial resolution (e.g., mapping individual dendritic spines). While it is the gold standard for 2P, it requires higher concentrations (mM range) which can induce significant GABA-A receptor antagonism, necessitating careful control experiments.
Photophysical & Chemical Comparison
The efficacy of these probes is dictated by their "cage" chemistry.[1] RuBi-GABA utilizes inorganic ruthenium coordination chemistry, whereas MNI-GABA relies on organic nitroindolinyl photochemistry.
Chemical Identity[2]
-
RuBi-GABA:
. The trimethylphosphine ( ) ligand is critical; it stabilizes the complex and tunes the absorption maximum into the visible spectrum (blue light), distinct from triphenylphosphine variants which may have different solubility or toxicity profiles. -
MNI-GABA: 4-Methoxy-7-nitroindolinyl-GABA.[2] A classic organic cage derived from the nitrobenzyl group, optimized for UV and 2P excitation.
Technical Specifications Matrix
| Feature | RuBi-GABA (Trimethylphosphine) | MNI-Caged GABA |
| Excitation Mode | 1-Photon (Visible) | 2-Photon (IR) / 1-Photon (UV) |
| Primary Wavelength | 450–500 nm (Peak ~473 nm) | 720 nm (2P) / 360 nm (1P) |
| Quantum Yield ( | ~0.09 (Fast release in ns) | ~0.085 (MNI-Glu reference) |
| Extinction Coefficient ( | High (~4000–6000 | Lower (~4500 |
| 2P Cross-Section ( | Low / Negligible for practical use | High (~0.06 GM at 720 nm) |
| Solubility | High (Water soluble) | Moderate (often requires sonication) |
| GABA-A Antagonism | Low impact (due to low working conc.) | High impact (at required mM conc.) |
Physiological Efficacy: The Antagonism Paradox
A critical, often overlooked factor in caged neurotransmitters is their inherent antagonism of the receptors they are meant to activate.
The Mechanism of Interference
Both RuBi and MNI cages possess moieties that can sterically hinder the GABA binding site on GABA-A receptors.
-
MNI-GABA: At the millimolar concentrations required for effective 2P uncaging (typically 2–5 mM), MNI-GABA acts as a competitive antagonist, potentially reducing the amplitude of spontaneous IPSCs (Inhibitory Postsynaptic Currents) by 30–50% before any light is applied.
-
RuBi-GABA: While the RuBi moiety is also antagonistic (IC50 ~4–8 mM), its high extinction coefficient in the visible range allows researchers to use it at micromolar concentrations (10–50 µM) . At this dilution, receptor blockade is physiologically negligible, preserving baseline network activity.
Diagram: Photolysis & Receptor Interaction
The following diagram illustrates the uncaging pathway and the "concentration window" advantage of RuBi-GABA.
Caption: Comparative photolysis pathways. Note the red dotted line indicating MNI-GABA's direct receptor antagonism at high concentrations, contrasted with RuBi-GABA's minimal impact at working concentrations.
Experimental Protocols
Protocol A: Visible Uncaging with RuBi-GABA
Best for: Circuit mapping, examining bulk inhibition, and dual-color experiments (e.g., with MNI-Glutamate).
-
Preparation:
-
Dissolve RuBi-GABA (trimethylphosphine) in ACSF (Artificial Cerebrospinal Fluid) to a final concentration of 10–20 µM .
-
Note: Handle in low-light conditions (red filtered light) as RuBi is sensitive to ambient blue/green light.
-
-
Perfusion:
-
Bath apply the solution. Recirculation is recommended to conserve the compound, though flow-through is cleaner.
-
Wait 10–15 minutes for equilibration.
-
-
Optical Setup:
-
Use a 473 nm DPSS laser or a 488 nm Argon line .
-
Connect via fiber optic to the microscope epifluorescence port or a dedicated uncaging galvo path.
-
-
Stimulation:
-
Pulse Duration: 1–5 ms.
-
Power: 5–15 mW at the sample.
-
Targeting: Point-scan at the soma or proximal dendrites.
-
-
Dual-Color Workflow (Optional):
-
Add MNI-Glutamate (2 mM) to the same bath.
-
Use 720 nm 2P laser to uncage Glutamate (activates spines).
-
Use 473 nm 1P laser to uncage GABA (activates inhibitory shafts/soma).
-
Result: Independent control of E/I balance.
-
Protocol B: Two-Photon Uncaging with MNI-GABA
Best for: Subcellular mapping of GABA receptor distribution on spines or specific dendritic branches.
-
Preparation:
-
Dissolve MNI-GABA in ACSF to 2–3 mM .
-
Critical: Due to high concentration, check osmolarity and pH. Adjust if necessary.
-
-
Perfusion:
-
Use a local perfusion system (puffer pipette) if possible to limit the volume and duration of exposure, reducing cost and global receptor blockade.
-
If bath applying, acknowledge that spontaneous activity may be suppressed.
-
-
Optical Setup:
-
Tunable Ti:Sapphire laser set to 720 nm .
-
-
Stimulation:
-
Pulse Duration: 0.5–1 ms.
-
Power: 15–30 mW at the sample (higher power needed than for glutamate due to lower 2P efficiency).
-
Targeting: Park the beam ~0.5 µm from the spine head or dendritic shaft to mimic synaptic release.
-
Decision Matrix & Conclusion
| Requirement | Recommended Probe | Reasoning |
| Single-Spine Resolution | MNI-GABA | Only 2P excitation provides the Z-axis confinement necessary to map individual synapses. |
| Preserving Network Activity | RuBi-GABA | Low working concentration prevents GABA-A receptor antagonism, keeping the network "physiologically intact." |
| Deep Tissue (>100 µm) | RuBi-GABA | Visible light (473 nm) scatters less than UV (360 nm), and 1P excitation is robust at depth compared to UV-1P. |
| Simultaneous E/I Study | RuBi-GABA | Its visible absorption spectrum is orthogonal to nitroindolinyl (MNI/CDNI) 2P probes, enabling "Two-Color" control.[3] |
Verdict: Use RuBi-GABA (trimethylphosphine) for most physiological circuit studies where visible light stimulation is acceptable and maintaining baseline receptor availability is paramount. Switch to MNI-GABA only when the experiment strictly demands the diffraction-limited spatial resolution of two-photon excitation, and be prepared to control for receptor antagonism.
References
-
Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group.[4] Frontiers in Neural Circuits. Link
-
Fino, E., & Yuste, R. (2011). Dense Inhibitory Connectivity in Neocortex. Neuron. Link
-
Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. (Establishes MNI-Glu/GABA 2P standards). Link
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[2][5] Frontiers in Synaptic Neuroscience. (Discusses antagonism issues of MNI vs RuBi). Link
-
Zayat, L., et al. (2003). Ruthenium(II) bipyridyl complexes as photolabile caging groups for amines. Inorganic Chemistry. (Chemical basis of RuBi-PMe3). Link
Sources
- 1. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
comparative analysis of one-photon vs two-photon uncaging of GABA
Executive Summary
The choice between one-photon (1P) and two-photon (2P) GABA uncaging is not merely a matter of cost; it is a fundamental decision between bulk modulation and subcellular precision .
-
1P Uncaging (Visible/UV): The optimal choice for mapping macroscopic connectivity, silencing large neuronal populations, or conducting rapid throughput screening. It offers high quantum efficiency but suffers from poor axial resolution ("cone of excitation").
-
2P Uncaging (IR Non-linear): The mandatory standard for mapping dendritic spine inhibition, analyzing subcellular kinetics, and performing experiments deep within scattering tissue. It provides femtoliter-volume resolution but requires expensive femtosecond lasers and complex optical alignment.
This guide dissects the photophysics, chemical selection, and experimental protocols required to master both modalities.
Part 1: The Physics of Photolysis
To understand the experimental constraints, one must first understand the excitation volumes.
Linear vs. Non-Linear Excitation
One-Photon (1P) excitation is linear. A photon in the UV or visible range (e.g., 405 nm or 473 nm) is absorbed by the caged compound, triggering photolysis. Because absorption occurs wherever the beam exists, fluorescence and uncaging occur throughout the entire cone of light, leading to significant background activation above and below the focal plane.
Two-Photon (2P) excitation is non-linear.[1][2][3] Two photons of twice the wavelength (e.g., 720 nm) must arrive simultaneously (within femtoseconds) to bridge the energy gap. The probability of this absorption scales with the square of the intensity (
Visualization: Excitation Volumes
The following diagram contrasts the spatial profiles of 1P and 2P excitation, illustrating why 2P is required for spine-level mapping.
Figure 1: Comparison of excitation volumes. 1P generates a "cone" of uncaged GABA, affecting the entire optical path. 2P restricts release to a diffraction-limited focal point.
Part 2: The Chemical Toolbox
Selecting the correct caged compound is critical. Using a 1P-optimized compound for 2P experiments (or vice versa) often leads to failure due to poor cross-sections or GABA receptor antagonism.
Key Compounds Comparison[2]
| Feature | RuBi-GABA | MNI-GABA | CDNI-GABA |
| Primary Mode | 1P (Visible) | 2P (Legacy) | 2P (Optimized) |
| Excitation Peak | 450–473 nm (Blue) | ~360 nm (UV) / 720 nm (2P) | ~720 nm (2P) |
| 2P Cross-Section | Low (< 0.1 GM) | Moderate (~0.06 GM) | High (~0.60 GM) |
| Uncaging Speed | Fast | Fast | Very Fast (7x MNI) |
| GABA Antagonism | Low (allows low conc.) | High (blocks GABA_A) | Mild/Moderate |
| Best Application | Circuit mapping, visible light stimulation without UV toxicity. | General 2P mapping (well established). | High-speed, low-power 2P spine mapping. |
Expert Insight: The Antagonism Problem
A major pitfall in GABA uncaging is that the caged compound itself can act as a GABA_A receptor antagonist.[4]
-
MNI-GABA: At high concentrations required for effective uncaging (mM range), it can block the very receptors you are trying to study.
-
RuBi-GABA: Has a higher extinction coefficient in the visible range, allowing it to be used at lower concentrations (typically 10–20 µM), minimizing receptor blockade. This makes it superior for 1P experiments where UV toxicity is also a concern.
-
CDNI-GABA: Developed to address the efficiency limits of MNI. Its higher quantum yield means you can use less laser power or lower concentration, mitigating side effects.
Part 3: Experimental Protocols
Protocol A: One-Photon Uncaging (Circuit Mapping)
Objective: To map synaptic inputs from a wide area or inhibit a specific cell soma.
-
Slice Preparation: Prepare acute brain slices (300 µm) in standard ACSF.
-
Drug Application:
-
Perfuse RuBi-GABA (10–20 µM) .
-
Crucial Step: Protect the perfusion system from ambient light. RuBi compounds are extremely sensitive to standard room lighting. Use red filters in the lab.
-
-
Optics Setup:
-
Use a fiber-coupled LED (473 nm) or a DPSS laser.
-
Connect to the microscope epifluorescence port or a dedicated uncaging collimator.
-
-
Stimulation:
-
Target the soma of the postsynaptic cell.
-
Pulse duration: 1–5 ms . Power: 5–10 mW at the sample.
-
-
Validation: Record IPSCs in voltage clamp (holding at 0 mV or using high chloride internal solution). Verify no response occurs without the light pulse.
Protocol B: Two-Photon Uncaging (Spine Mapping)
Objective: To map the distribution of GABA receptors on a single dendritic spine.
-
Slice Preparation: Prepare slices; allow recovery.
-
Drug Application:
-
Use CDNI-GABA (0.5–1 mM) or MNI-GABA (2–3 mM) .
-
Apply locally via a "puff" pipette if bath application is too expensive or causes too much background inhibition.
-
Add TTX (1 µM) and CPP (10 µM) to isolate monosynaptic GABAergic events and prevent polysynaptic glutamate activity.
-
-
Optics Setup:
-
Tune Ti:Sapphire laser to 720 nm . (Note: This is shorter than the 900+ nm used for GFP imaging; ensure your optics transmit 720 nm efficiently).
-
Use AODs (Acousto-Optical Deflectors) for fast point-to-point switching if mapping multiple spines, or Galvos for single points.
-
-
Stimulation:
-
Park the beam ~0.5 µm from the spine head (GABA receptors are often perisynaptic).
-
Pulse: 0.5–1 ms . Power: 15–20 mW at the sample (monitor for photodamage/blebbing).
-
-
Validation:
-
"Laser-only" control: Pulse laser without caged compound to ensure no thermal artifacts.
-
"Off-target" control: Move beam 2 µm away; response should disappear (confirming spatial resolution).
-
Part 4: Decision Framework (Workflow)
Use this logic flow to determine the correct modality for your experiment.
Figure 2: Decision matrix for selecting uncaging modality and corresponding chemical probes.
Part 5: Comparative Performance Data
The following data summarizes typical performance metrics observed in acute slice electrophysiology.
| Metric | 1P Uncaging (RuBi-GABA) | 2P Uncaging (CDNI-GABA) |
| Lateral Resolution (XY) | 5–20 µm (Optics dependent) | 0.6–0.8 µm (Diffraction limited) |
| Axial Resolution (Z) | > 50 µm (Cone effect) | ~2.0 µm (Optical sectioning) |
| Effective Depth | Surface to ~50 µm | Up to 200–300 µm |
| Temporal Precision | < 1 ms | < 0.5 ms |
| Cost of Setup | Low ($) | High ( |
| Primary Artifacts | Photoelectric artifacts (metal electrodes) | Thermal drift / Phototoxicity |
References
-
Matsuzaki, M. et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. (Foundational paper establishing MNI-glutamate 2P protocols, applicable to GABA). Link
-
Rial Verde, E. M., et al. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caged Compound. Frontiers in Neural Circuits. (Establishes RuBi-GABA for visible light 1P uncaging). Link
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[1][2][5][6] Frontiers in Synaptic Neuroscience. (Comprehensive review of nitroindolinyl chemistry, MNI vs CDNI properties). Link
-
Amatrudo, J. M., et al. (2014). Wavelength-selective one- and two-photon uncaging of GABA. ACS Chemical Neuroscience. (Describes DEAC450 and wavelength selectivity). Link
-
Matsuzaki, M., et al. (2010). Two-photon uncaging of GABA in intact brain tissue. Nature Chemical Biology. (Introduction of CDNI-GABA for high-efficiency 2P uncaging). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Assessment of Synthesized RuBi GABA Trimethylphosphine
For researchers in neuroscience and drug development, the precision of their molecular tools is paramount. Photolabile "caged" compounds, which allow for the precise spatiotemporal release of bioactive molecules with light, have become indispensable. Among these, RuBi GABA trimethylphosphine stands out as a modified, hydrophilic version of RuBi-GABA, designed to suppress neural activity upon activation with visible light.[1] However, its synthesis as a complex organometallic compound necessitates a rigorous, multi-faceted validation process. The presence of unreacted starting materials, photolysis byproducts, or free GABA can lead to confounding results, misinterpretation of neural circuit function, and ultimately, wasted research investment.
This guide provides a comprehensive framework for assessing the purity and functional activity of newly synthesized RuBi GABA trimethylphosphine. Moving beyond a simple checklist of procedures, we delve into the causality behind each experimental choice, creating a self-validating workflow that ensures the integrity of your research. We will compare the expected performance of the synthesized compound with established benchmarks and discuss common pitfalls.
Part 1: The Foundation of Confidence - Purity Assessment
The goal of purity assessment is twofold: to confirm the chemical identity of the synthesized molecule and to quantify any residual impurities. A combination of spectroscopic and chromatographic techniques provides a robust, cross-validating system.
Structural Confirmation and Purity Estimation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the initial characterization of RuBi GABA trimethylphosphine. It provides detailed information about the chemical environment of specific nuclei, confirming the structure of the complex and identifying impurities. For ruthenium complexes, ¹H, ¹³C, and ³¹P NMR are essential.[2][3]
The Causality Behind the Experiment:
-
¹H NMR confirms the presence and correct integration of protons on the bipyridine ligands, the GABA moiety, and the trimethylphosphine group. The absence of signals from starting materials is a key indicator of successful purification.
-
³¹P NMR is crucial for analyzing the phosphorus-containing components. A single, sharp peak corresponding to the trimethylphosphine ligand coordinated to the ruthenium center is expected. The presence of other signals could indicate unreacted phosphine starting material or side products.
-
Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment by comparing the integral of a known analyte peak to that of a certified internal standard.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized RuBi GABA trimethylphosphine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid) for qNMR.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.[3]
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate all peaks and compare the chemical shifts to literature values or a reference standard.
-
For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.
-
High-Resolution Purity Verification by High-Performance Liquid Chromatography (HPLC)
While NMR provides structural confirmation, HPLC offers a superior quantitative assessment of purity by separating the target compound from even minor impurities.[4] For organometallic compounds, reversed-phase HPLC is a common and effective method.[5][6]
The Causality Behind the Experiment: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the organometallic complex while allowing more polar impurities to elute earlier. A gradient elution (changing the mobile phase composition over time) is used to ensure that compounds with a wide range of polarities are separated and eluted efficiently. UV-Vis detection is ideal as the ruthenium complex has strong absorbance in the visible range.
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system equipped with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 20 minutes.
-
Detection: Monitor at the absorbance maximum of the RuBi complex (typically in the 450-480 nm range).
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
Definitive Mass Confirmation via Mass Spectrometry (MS)
Mass spectrometry provides an unambiguous determination of the molecular weight of the synthesized compound, confirming its elemental composition. Electrospray ionization (ESI) is a "soft" ionization technique well-suited for analyzing large, charged organometallic complexes without causing fragmentation.[7][8]
The Causality Behind the Experiment: ESI-MS transfers ions from solution into the gas phase, allowing for the direct analysis of the charged RuBi GABA trimethylphosphine complex.[8] High-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument) is preferred as it can provide highly accurate mass measurements, allowing for the confirmation of the molecular formula.[9]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µM) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile).
-
Infusion: Infuse the sample directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the cationic part of the complex, [(bis(2,2'-Bipyridine-N,N')trimethylphosphine)-4-aminobutyric acid ruthenium]⁺.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) of the most abundant isotopic peak with the theoretically calculated value.[9]
Data Presentation: Purity Assessment Summary
| Technique | Parameter Measured | Expected Result for Pure Sample | Indication of Impurity |
| ¹H NMR | Chemical Shift & Integration | Sharp peaks with correct integration ratios for bipyridine, GABA, and PMe₃ moieties. | Additional peaks, incorrect integration ratios. |
| ³¹P NMR | Chemical Shift | A single, sharp peak. | Multiple peaks indicating uncoordinated phosphine or side products. |
| HPLC | Retention Time & Peak Area | A single major peak (>95% purity). | Multiple peaks, shoulders on the main peak. |
| ESI-MS | Mass-to-Charge Ratio (m/z) | A peak corresponding to the calculated molecular weight of the cation.[9] | Peaks corresponding to starting materials or degradation products. |
Part 2: The Ultimate Test - Functional Activity Assessment
Confirming purity is only half the battle. The synthesized RuBi GABA trimethylphosphine must demonstrate biological activity, specifically, the ability to release functional GABA upon photostimulation and subsequently inhibit neuronal activity by acting on GABA receptors.
Workflow for Activity Assessment
Caption: The light-activated release of GABA and subsequent binding to its receptor, leading to neuronal inhibition.
References
-
Bhuiyan, A.A., Kudo, S., & Bartlett, J. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64. Available at: [Link]
-
Dalton Transactions. (2015). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. RSC Publishing. Available at: [Link]
-
Cook, J.M., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PMC - PubMed Central. Available at: [Link]
-
Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (2000). Liquid chromatography of organometallic compounds. Available at: [Link]
-
Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Dalton Transactions. (2016). Structural analysis of ruthenium–arene complexes using ion mobility mass spectrometry, collision-induced dissociation, and DFT. RSC Publishing. Available at: [Link]
-
PLoS ONE. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. Available at: [Link]
-
AIP Publishing. (2022). Ruthenium(III) Complexes: Synthesis, Spectral, Magnetic and Electrochemical Characterization. Available at: [Link]
-
Sigel, E. & Steinmann, M.E. (2012). Electrophysiology of ionotropic GABA receptors. PMC - NIH. Available at: [Link]
-
MDPI. (2021). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. PubMed Central. Available at: [Link]
-
PubMed. (2014). Quantification of bindings of organometallic ruthenium complexes to GSTπ by mass spectrometry. Available at: [Link]
-
Psychoactive Drug Screening Program (PDSP). GABAA Receptor Binding Assay Protocol. Available at: [Link]
-
Molecules. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PMC. Available at: [Link]
-
TrAC Trends in Analytical Chemistry. (2007). Analysis of organometal(loid) compounds in environmental and biological samples. Available at: [Link]
-
Molecules. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available at: [Link]
-
ResearchGate. (2018). Comparison of GABA-A Receptor αβγ and αβδ Expression Using Flow Cytometry and Electrophysiology. Available at: [Link]
-
ACS Publications. (2000). Synthesis, Mass Spectrometry, and Spectroscopic Properties of a Dinuclear Ruthenium Complex Comprising a 20 Å Long Fully Aromatic Bridging Ligand. Inorganic Chemistry. Available at: [Link]
-
MDPI. (2023). The Synthesis, Characterization, and Theoretical Study of Ruthenium (II) Polypyridyl Oligomer Hybrid Structures with Reduced Graphene Oxide for Enhanced Optoelectronic Applications. Available at: [Link]
-
ResearchGate. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Available at: [Link]
-
ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. Available at: [Link]
-
ResearchGate. (2020). Synthesis, Crystal Structures and NMR Spectroscopic Studies on Ruthenium Complexes with Phosphanylacetal and Phosphanylthioacetal Ligands. Available at: [Link]
-
MDPI. (2022). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Available at: [Link]
-
NCBI Bookshelf. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
-
ACS Publications. (2022). Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Available at: [Link]
-
YouTube. (2022). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. MyScience Tutorials. Available at: [Link]
-
Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Available at: [Link]
-
Frontiers in Molecular Neuroscience. (2018). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Available at: [Link]
-
Wikipedia. GABAA receptor positive allosteric modulator. Available at: [Link]
-
ACS Publications. (1965). Analytical Chemistry of Organometallics...Quantitative Determination of Organoalkalies. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (1992). Synthesis and characterization of new organometallic complexes bonded stationary phases for high-performance liquid chromatography. Available at: [Link]
-
Frontiers in Chemistry. (2019). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Available at: [Link]
-
IMSERC. NMR Periodic Table: Ruthenium NMR. Available at: [Link]
-
ResearchGate. (2018). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Available at: [Link]
-
Molecular Pharmacology. (2011). The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. NIH. Available at: [Link]
-
MDPI. (2022). Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. Available at: [Link]
-
Dalton Transactions. (2016). Structural analysis of ruthenium–arene complexes using ion mobility mass spectrometry, collision-induced dissociation, and DFT. Available at: [Link]
-
Angewandte Chemie. (2020). 31P NMR Chemical Shift Tensors: Windows into Ruthenium–Phosphinidene Complex Electronic Structures. Available at: [Link]
-
Pharmaceuticals. (2010). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC - PubMed Central. Available at: [Link]
Sources
- 1. RuBi GABA trimethylphosphine | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of bindings of organometallic ruthenium complexes to GSTπ by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. Structural analysis of ruthenium–arene complexes using ion mobility mass spectrometry, collision-induced dissociation, and DFT - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling RuBi GABA trimethylphosphine
Executive Summary & Chemical Profile[1]
RuBi-GABA Trimethylphosphine is a highly specialized "caged" neurotransmitter used for optical silencing of neuronal firing. Unlike standard RuBi-GABA (which typically utilizes a triphenylphosphine ligand), this variant incorporates trimethylphosphine (
While this modification often improves solubility or uncaging kinetics, it introduces specific stability considerations. The trimethylphosphine ligand is electron-rich and volatile if dissociated. Therefore, this compound requires a safety protocol that addresses three simultaneous vectors: Bioactivity (GABA release), Photochemical Instability (Uncaging), and Chemical Toxicity (Ruthenium-Phosphine complex).
Chemical Hazard Profile
| Hazard Vector | Source | Risk Level | Operational Implication |
| Photochemical | Ru-bipyridine core | CRITICAL | Uncages under blue/visible light.[1][2][3] Strict Dark/Red-Light handling required. |
| Bioactive | GABA moiety | HIGH | Potent inhibitory neurotransmitter. Aerosol inhalation can induce physiological effects.[4][5] |
| Chemical | Trimethylphosphine ( | MODERATE | Ligand is toxic/flammable if free. Complex is stable but degradation releases fishy/garlic odor. |
The Hazard Control Matrix (PPE Requirements)
Do not rely on generic "lab safety" rules. This compound requires specific barriers against photolysis and bio-inhalation .
A. Eye Protection (The "Amber" Rule)
Standard clear safety glasses are insufficient for protecting the integrity of your experiment.
-
Requirement: Safety glasses with Amber/Orange lenses (blocking <550nm).
-
Scientific Logic: RuBi-GABA has a high quantum yield in the blue region (
450-473nm). Ambient lab lighting (fluorescent) contains enough blue spectrum to partially uncage the compound during weighing, altering the concentration of active GABA before your experiment begins. Amber lenses allow you to see while blocking the excitation wavelengths.
B. Dermal Protection (The "Permeation" Rule)
-
Requirement: Double-gloving with Nitrile (0.11 mm minimum thickness).
-
Scientific Logic: Ruthenium complexes are heavy metals. While skin absorption data is limited, the trimethylphosphine ligand is lipophilic. Double gloving provides a "breakthrough time" buffer. If the outer glove is splashed, strip and replace immediately.
C. Respiratory Protection (The "Aerosol" Rule)
-
Requirement: Work inside a Fume Hood or Biosafety Cabinet . If weighing on an open bench is unavoidable, use a N95 or P100 respirator .
-
Scientific Logic: As a solid salt (often hexafluorophosphate), the powder is fine and easily aerosolized by static electricity. Inhalation delivers a bolus of caged GABA directly to the bloodstream/CNS.
Operational Protocol: Step-by-Step
Phase 1: Environment Setup (The "Dark" Protocol)
-
Lighting: Eliminate all blue/white light sources. Use Red LED lamps or cover standard lights with Rosco #27 (Medium Red) filters.
-
Static Control: Use an anti-static gun on the weighing boat. RuBi salts are prone to static cling, increasing spill risk.
Phase 2: Solubilization & Handling[7]
-
Solvent: Water or DMSO (Check batch-specific solubility; PMe3 variants are often more water-soluble than PPh3 variants).
-
Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) in small aliquots.
-
Storage: Store aliquots at -20°C in opaque/amber tubes wrapped in aluminum foil.
Phase 3: The "Smell Test" (Ligand Lability)
-
Observation: If you detect a strong, garlic-like or fishy odor, the trimethylphosphine ligand may have dissociated (oxidized).
-
Action: This indicates compound degradation. Do not use for quantitative uncaging experiments as the quantum yield will be undefined.
Phase 4: Disposal[7]
-
Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid - Heavy Metal" waste.
-
Liquid Waste: Collect in a dedicated carboy labeled "Ruthenium/Organic Solvents." Do not pour down the drain; ruthenium is ecotoxic.[4]
Visualized Workflows
Figure 1: Safety Decision Logic
Caption: Hierarchy of controls for handling RuBi-GABA PMe3. Note the dual-pathway for personnel safety vs. experimental integrity.
Figure 2: Experimental Handling Workflow
Caption: Operational sequence from storage to application, emphasizing light control at every stage.
Emergency Response
| Incident | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes. The compound is orange/red; ensure no color remains on skin. |
| Eye Contact | Flush with water for 15 minutes.[6] Seek medical attention. (Ruthenium complexes can be severe irritants). |
| Spill (Powder) | Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in hazardous waste. |
| Accidental Light Exposure | If the stock solution is exposed to bright blue/white light for >1 minute, discard it. The GABA concentration is now unknown.[1] |
References
-
Zayat, L., et al. (2003).[3] "A new strategy for neurochemical photodelivery: Metal-ligand heterolytic cleavage."[7] Journal of the American Chemical Society.[7]
-
Rial Verde, E. M., et al. (2008).[7] "Photorelease of GABA with Visible Light Using an Inorganic Caging Group." Frontiers in Neural Circuits.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Tocris Bioscience. (n.d.). "RuBi GABA trimethylphosphine Safety Data Sheet." [8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 3. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. RuBi-GABA | GABAB Receptors | Tocris Bioscience [tocris.com]
- 8. bio-techne.com [bio-techne.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
